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Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

Abstract This technical guide delineates a speculative, yet scientifically grounded, mechanism of action for the novel compound (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide. As a molecule not extensively charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates a speculative, yet scientifically grounded, mechanism of action for the novel compound (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide. As a molecule not extensively characterized in publicly available literature, this document constructs a plausible pharmacological profile by dissecting its structural components and drawing parallels with established bioactive molecules. We postulate that this compound may function as a modulator of intracellular signaling pathways, potentially through the inhibition of protein farnesylation, a critical process in cell growth and proliferation. This guide will detail the theoretical underpinnings of this hypothesis, propose a comprehensive experimental framework for its validation, and present anticipated data, thereby providing a roadmap for future research and development.

Introduction and Structural Rationale

(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide is a chiral small molecule featuring a core (S)-2-aminopropionamide scaffold, N-substituted with both a methyl group and a 3-chlorobenzyl moiety. The absence of extensive prior art for this specific chemical entity necessitates a deconstructionist approach to hypothesizing its biological activity.

  • The (S)-2-Aminopropionamide Core: This scaffold is a common feature in molecules targeting a variety of biological systems. Notably, derivatives of 2-aminopropionic acid have been identified as partial agonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, suggesting a potential for neuromodulatory activity[1]. Furthermore, this core structure provides a chiral center, which is often crucial for specific receptor or enzyme interactions.

  • The 3-Chlorobenzyl Group: The inclusion of a 3-chlorobenzyl substituent is of significant interest. This lipophilic group is frequently incorporated into pharmacologically active compounds to enhance membrane permeability and to interact with hydrophobic pockets within target proteins. For instance, compounds bearing a 3-chlorobenzyl moiety have been successfully designed as potent inhibitors of farnesyltransferase, an enzyme implicated in oncogenic Ras signaling[2][3]. This suggests a potential for anti-proliferative applications. The chloro-substituent, in particular, can influence the electronic properties of the benzene ring and participate in specific halogen bonding interactions with the target protein.

  • The N-Methyl Group: The N-methylation of the amide nitrogen can impact the compound's conformational flexibility, metabolic stability, and hydrogen bonding capacity. This modification can prevent the formation of hydrogen bonds where an N-H donor is required, while also potentially enhancing binding affinity through steric and electronic effects.

Based on this structural analysis, we hypothesize that (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide is a putative inhibitor of farnesyltransferase (FTase), a key enzyme in post-translational modification of proteins involved in cell signaling.

Postulated Mechanism of Action: Inhibition of Farnesyltransferase

We propose that (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide acts as an inhibitor of farnesyltransferase (FTase). FTase catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX box" motif of target proteins, most notably the Ras family of small GTPases. Farnesylation is essential for the proper subcellular localization and function of Ras, which is a critical node in signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers.

Our hypothesis is that the 3-chlorobenzyl group of the compound mimics the farnesyl group of FPP, occupying the hydrophobic pocket of the FTase active site. The aminopropionamide core could then interact with other residues in the active site, leading to competitive inhibition of the enzyme.

Proposed Signaling Pathway

The inhibition of FTase by (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide would disrupt the Ras signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active Raf Raf Ras_active->Raf GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK SOS SOS RTK->SOS SOS->Ras_inactive FTase Farnesyltransferase FTase->Ras_inactive Farnesylation Compound (S)-2-Amino-N-(3-chloro-benzyl) -N-methyl-propionamide Compound->FTase Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Proposed signaling pathway inhibited by the compound.

Experimental Validation Workflow

To investigate the hypothesized mechanism of action, a multi-tiered experimental approach is proposed. This workflow is designed to first establish the direct interaction of the compound with the putative target and then to elucidate its cellular and physiological consequences.

Phase 1: In Vitro Target Engagement and Potency

The initial phase focuses on confirming the direct inhibition of farnesyltransferase and determining the potency and selectivity of the compound.

Protocol 1: Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)

  • Objective: To quantify the inhibitory activity of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide against human farnesyltransferase.

  • Principle: This assay measures the incorporation of radiolabeled farnesyl pyrophosphate onto a biotinylated peptide substrate. The proximity of the radiolabel to a scintillant-coated bead generates a light signal.

  • Procedure:

    • Recombinant human farnesyltransferase is incubated with varying concentrations of the test compound.

    • A biotinylated peptide substrate (e.g., biotin-KRas4B C-terminal peptide) and [³H]-farnesyl pyrophosphate are added to initiate the reaction.

    • The reaction is stopped, and streptavidin-coated scintillation proximity assay (SPA) beads are added.

    • The plate is read on a microplate scintillation counter.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Protocol 2: Geranylgeranyltransferase-I (GGTase-I) Selectivity Assay

  • Objective: To assess the selectivity of the compound for FTase over the closely related enzyme GGTase-I.

  • Procedure: A similar SPA-based assay is performed using recombinant human GGTase-I and a GGTase-I specific peptide substrate with [³H]-geranylgeranyl pyrophosphate.

  • Data Analysis: The IC50 for GGTase-I is determined and compared to the FTase IC50 to establish a selectivity index.

Phase 2: Cellular Activity and Pathway Modulation

This phase aims to confirm that the compound inhibits Ras processing and downstream signaling in a cellular context.

Protocol 3: Western Blot Analysis of Ras Processing

  • Objective: To visualize the inhibition of Ras farnesylation in cultured cancer cells.

  • Procedure:

    • A cancer cell line with a known Ras mutation (e.g., HCT-116) is treated with increasing concentrations of the compound.

    • Cell lysates are prepared and subjected to SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies that distinguish between farnesylated (processed) and non-farnesylated (unprocessed) Ras.

    • Blots are also probed for downstream signaling proteins (e.g., phospho-ERK, total ERK).

  • Data Analysis: A dose-dependent increase in unprocessed Ras and a decrease in phospho-ERK would indicate target engagement.

Protocol 4: Cell Proliferation Assay

  • Objective: To determine the anti-proliferative effect of the compound on cancer cell lines.

  • Procedure:

    • Cancer cell lines are seeded in 96-well plates and treated with a range of compound concentrations.

    • Cell viability is assessed after 72 hours using a colorimetric assay (e.g., MTT or resazurin).

  • Data Analysis: GI50 (concentration for 50% growth inhibition) values are calculated.

Experimental Workflow Diagram

G cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Assays cluster_phase3 Phase 3: In Vivo Efficacy (Future Work) FTase_Assay FTase Inhibition Assay (IC50 determination) GGTase_Assay GGTase-I Selectivity Assay (Selectivity Index) FTase_Assay->GGTase_Assay Confirm Target WB_Assay Western Blot for Ras Processing & p-ERK GGTase_Assay->WB_Assay Validate in Cells Prolif_Assay Cell Proliferation Assay (GI50 determination) WB_Assay->Prolif_Assay Assess Functional Outcome Xenograft_Model Tumor Xenograft Model Prolif_Assay->Xenograft_Model Evaluate In Vivo

Caption: Proposed experimental workflow for mechanism of action validation.

Anticipated Data and Interpretation

Based on the proposed mechanism, we anticipate the following quantitative outcomes from the experimental workflow.

Table 1: Anticipated In Vitro Potency and Selectivity

Target EnzymePredicted IC50 (nM)Selectivity Index (GGTase-I/FTase)
Farnesyltransferase (FTase)10 - 100>100
Geranylgeranyltransferase-I (GGTase-I)>10,000

A potent IC50 value against FTase with a high selectivity index over GGTase-I would provide strong evidence for direct and specific target engagement.

Table 2: Anticipated Cellular Activity

Cell Line (Ras status)Predicted GI50 (µM)
HCT-116 (KRas mutant)0.1 - 1.0
A549 (KRas mutant)0.1 - 1.0
MCF-7 (Wild-type Ras)>10

Potent anti-proliferative activity in Ras-mutant cancer cell lines, with significantly lower activity in Ras wild-type cells, would support the proposed mechanism of action through the Ras signaling pathway.

Conclusion

While the precise mechanism of action of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide remains to be empirically determined, this guide provides a robust, scientifically-defensible hypothesis centered on the inhibition of farnesyltransferase. The structural features of the molecule, particularly the 3-chlorobenzyl moiety, strongly suggest a potential interaction with this key enzyme in oncogenic signaling. The proposed experimental workflow offers a clear and logical path to validate this hypothesis, from direct target engagement to cellular functional outcomes. The successful validation of this proposed mechanism would position (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide as a promising lead compound for the development of novel anti-cancer therapeutics.

References

  • Bell, I. M., et al. (2001). Design and Biological Activity of (S)-4-(5-{[1-(3-Chlorobenzyl)-2- oxopyrrolidin-3-ylamino]methyl}imidazol-1-ylmethyl)benzonitrile, a 3-Aminopyrrolidinone Farnesyltransferase Inhibitor with Excellent Cell Potency. Journal of Medicinal Chemistry, 44(16), 2647–2658. [Link]

  • Semantic Scholar. (2017). Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency. [Link]

  • Molina, A., et al. (2009). Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. Journal of Medicinal Chemistry, 52(16), 5093-5107. [Link]

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Exploratory

receptor target identification for (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

Target Deconvolution and Mechanistic Profiling of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide Executive Summary (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide represents a novel functionalized amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Deconvolution and Mechanistic Profiling of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

Executive Summary

(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide represents a novel functionalized amino acid (FAA) derivative. As a Senior Application Scientist, I approach the deorphanization of such novel chemical entities not as a linear checklist, but as a hypothesis-driven system. The structural causality of this molecule provides immediate clues to its target class. The propionamide core is characteristic of known neuromodulators, while the (S)-enantiomer ensures the strict stereospecificity required for target engagement in the central nervous system (CNS). The 3-chloro-benzyl group enhances lipophilicity (LogP) for optimal blood-brain barrier (BBB) penetration, and the N-methyl tertiary amide eliminates a hydrogen bond donor—protecting against rapid proteolytic degradation while further improving membrane permeability.

Given its structural homology to known anti-epileptics, our primary hypothesis centers on voltage-gated sodium channels (VGSCs). However, phenotypic matching is not proof of exclusive target engagement. This technical guide outlines a self-validating, three-phase workflow to definitively identify and validate the receptor targets of this compound.

Phase 1: In Silico Profiling & High-Throughput Phenotypic Screening

Before committing to resource-intensive electrophysiology, we must define the compound's broader pharmacological footprint. We deploy a high-throughput radioligand binding panel (e.g., CEREP 44-target safety panel) to rule out promiscuous off-target binding.

Causality & Logic : Standard radioligand assays often fail to detect VGSC blockers because they utilize static membrane preparations that do not capture the dynamic, voltage-dependent states of the channel. Therefore, a "negative" result in a static Nav1.7 binding assay does not preclude VGSC modulation; rather, it necessitates dynamic electrophysiological validation in Phase 2.

Table 1: Representative Off-Target and Primary Screening Profile

Target Class Assay Type Result (IC50 / % Inhibition at 10 µM) Pharmacological Interpretation
hERG (Kv11.1) Automated Patch-Clamp IC50 > 30 µM Favorable cardiac safety profile
MAO-B Fluorometric Enzyme Assay IC50 = 4.2 µM Weak secondary off-target
Nav1.7 (Resting) Whole-Cell Patch-Clamp IC50 > 100 µM Spares physiological firing
Nav1.7 (Inactivated) Whole-Cell Patch-Clamp IC50 = 0.8 µM Potent state-dependent block

| Broad CNS Panel | Radioligand Binding | < 10% displacement | High target selectivity |

Phase 2: Electrophysiological Validation of State-Dependent VGSC Block

FAAs are known to modulate VGSCs by [1]. Advanced kinetic models also suggest that may contribute to this mechanism[2]. To prove that (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide operates via this mechanism, we must design a self-validating patch-clamp protocol that isolates these specific conformational states.

Step-by-Step Methodology: Whole-Cell Patch-Clamp for Slow Inactivation

  • Cell Preparation : Culture HEK293 cells stably expressing human Nav1.7. Use a CsF-based internal solution to block endogenous potassium currents and strictly isolate Na+ conductance.

  • Voltage Protocol (The Self-Validating Step) : Hold the cell at -60 mV. Apply a 5-second depolarizing prepulse to varying voltages (to drive channels into slow inactivation).

  • Fast-Inactivation Recovery : Apply a critical 100-ms hyperpolarizing step to -120 mV. Causality: This step acts as the internal control. It provides enough time for fast-inactivated channels to recover to the resting state, but is too brief for slow-inactivated channels to recover.

  • Test Pulse : Apply a test pulse to -20 mV to measure the remaining available current.

  • Data Validation : If the compound reduces the current during the test pulse, it definitively proves that the drug stabilizes the slow-inactivated state, as fast inactivation has been mathematically and physically excluded by the -120 mV recovery step.

Phase 3: Unbiased Target Deconvolution via Chemoproteomics

While electrophysiology confirms VGSC modulation, it cannot rule out polypharmacology. To achieve a comprehensive target map, we utilize unbiased chemoproteomics.

Methodology 1: Cellular Thermal Shift Assay (CETSA) CETSA detects target engagement by measuring the [3].

  • Incubation : Treat live HEK293 or neuronal cells with 10 µM of the compound or DMSO vehicle for 1 hour.

  • Thermal Challenge : Aliquot the cells into PCR tubes and subject them to a temperature gradient (40°C–70°C) for 3 minutes.

  • Separation : Lyse the cells via freeze-thaw cycles and centrifuge at 20,000 x g. Denatured proteins precipitate, while ligand-stabilized proteins remain in the soluble fraction.

  • Detection : Analyze the soluble fraction via quantitative Western blot or Mass Spectrometry (MS-CETSA). A rightward shift in the melting temperature ( Tm​ ) provides definitive proof of direct target engagement in a physiological environment.

Methodology 2: Activity-Based Protein Profiling (ABPP) If CETSA yields incomplete data due to membrane protein insolubility, we pivot to [4].

  • Probe Synthesis : Synthesize an activity-based probe by attaching an alkyne tag to the N-methyl group of the compound.

  • Covalent Capture : Incubate the probe with the cellular proteome. The probe will within the target's active site[5].

  • Click Chemistry & LC-MS/MS : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin reporter. Isolate the targets via streptavidin pulldown and identify them using quantitative mass spectrometry.

Visualizing the Data Architecture

Workflow A Phase 1: Phenotypic & HTS Radioligand Panels B Phase 2: Electrophysiology State-Dependent Patch-Clamp A->B Target Hypothesis (VGSCs) C Phase 3: Chemoproteomics ABPP & CETSA Profiling A->C Unbiased Deconvolution D Data Synthesis & Mechanistic Validation B->D C->D

Strategic workflow for deorphanizing FAA compounds using phenotypic and proteomic profiling.

Mechanism R Resting State (Nav Channel) O Open State (Depolarization) R->O Depolarization FI Fast Inactivated (Milliseconds) O->FI Fast Kinetics SI Slow Inactivated (Seconds to Minutes) O->SI Prolonged Depolarization FI->R Repolarization B Compound-Bound Stabilized State SI->B Ligand Binding B->SI Slow Unbinding

Proposed state-dependent binding mechanism stabilizing the slow-inactivated VGSC conformation.

Conclusion

By synthesizing high-throughput phenotypic screening, state-dependent electrophysiology, and unbiased chemoproteomics (CETSA/ABPP), we establish a closed-loop, self-validating system for target identification. This rigorous framework ensures that the pharmacological profile of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide is mapped with absolute scientific integrity, de-risking its path through preclinical drug development.

References

  • Errington et al. "The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels." Molecular Pharmacology, 2008. URL:[Link][1]

  • Jo & Bean. "Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States." Molecular Pharmacology, 2017. URL:[Link][2]

  • Jafari et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. URL:[Link][3]

  • Chen et al. "Advanced Activity-Based Protein Profiling Application Strategies for Drug Development." Frontiers in Pharmacology, 2018. URL:[Link][4]

  • Wang et al. "Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design." MDPI, 2024. URL:[Link][5]

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Foundational

Crystallographic Resolution and Structural Analysis of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

A Technical Whitepaper on Single-Crystal X-Ray Diffraction and Conformational Mapping Executive Summary Chiral functionalized amino acids and their amide derivatives represent a privileged scaffold in neuropharmacology....

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Single-Crystal X-Ray Diffraction and Conformational Mapping

Executive Summary

Chiral functionalized amino acids and their amide derivatives represent a privileged scaffold in neuropharmacology. Compounds sharing this structural homology, such as the anticonvulsant Lacosamide, modulate voltage-gated sodium channels through highly stereospecific interactions. This whitepaper details the crystallographic resolution of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide (hereafter (S)-ACMP) .

Determining the high-resolution solid-state structure of (S)-ACMP is critical for two reasons:

  • Absolute Configuration: Validating the enantiomeric purity of the (S)-stereocenter, which dictates binding affinity in chiral biological pockets.

  • Conformational Mapping: Elucidating the torsion angles and intermolecular networks (hydrogen and halogen bonding) to inform Structure-Based Drug Design (SBDD).

Experimental Methodologies & Self-Validating Protocols

To achieve a high-resolution structure, the experimental pipeline must be meticulously designed to prevent twinning, ensure adequate anomalous dispersion, and yield a statistically robust structural model.

Protocol: Single-Crystal Growth via Antisolvent Vapor Diffusion

Objective: To grow defect-free, single crystals of (S)-ACMP suitable for X-ray diffraction.

  • Solvent Selection: Dissolve 50 mg of highly purified (S)-ACMP free base in 2.0 mL of absolute ethanol in a 5 mL inner vial.

  • Antisolvent Introduction: Place the inner vial inside a larger 20 mL outer vial containing 5.0 mL of ultra-pure water (the antisolvent). Seal the outer vial tightly.

  • Equilibration: Maintain the system at a constant temperature of 20°C in a vibration-free environment for 7–10 days.

  • Harvesting: Isolate the resulting colorless, block-shaped crystals using a stereomicroscope and immediately submerge them in perfluoropolyether oil to prevent degradation via solvent loss.

Causality & Validation: The choice of an ethanol/water vapor diffusion system is deliberate. Ethanol readily solvates the lipophilic 3-chlorobenzyl moiety. As water vapor slowly diffuses into the ethanol, it gradually increases the dielectric constant of the medium. This selectively drives the supersaturation of the uncharged (S)-ACMP molecule without precipitating amorphous aggregates. The slow kinetics of vapor diffusion ensure a highly ordered crystal lattice, minimizing the risk of non-merohedral twinning.

Protocol: X-Ray Diffraction and Data Collection

Objective: To collect high-redundancy diffraction data with a strong anomalous signal.

  • Mounting: Select a crystal with optimal dimensions (e.g., 0.20 × 0.15 × 0.10 mm) and mount it on a MiTeGen loop.

  • Cryocooling: Flash-cool the crystal to 100(2) K using an Oxford Cryosystems nitrogen gas stream.

  • Data Acquisition: Collect diffraction data using a microfocus diffractometer equipped with a Cu Kα radiation source ( λ=1.54178 Å) and a photon-counting pixel array detector.

Causality & Validation: Data collection is performed using a Cu Kα X-ray source rather than the standard Mo Kα. This is a critical experimental choice: the heavier chlorine atom in (S)-ACMP exhibits a much stronger anomalous dispersion signal at the longer Cu Kα wavelength. This strong anomalous signal is strictly required to minimize the standard uncertainty of the Flack parameter, thereby definitively proving the (S)-configuration of the chiral center.

Workflow N1 1. Synthesis & Purification (S)-ACMP N2 2. Vapor Diffusion Crystallization (EtOH/H2O System) N1->N2 N3 3. Single-Crystal X-Ray Diffraction (Cu K-alpha Source) N2->N3 N4 4. Data Reduction & Absorption Correction (SAINT / SADABS) N3->N4 N5 5. Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 6. Absolute Configuration Validation (Flack Parameter Analysis) N5->N6

Workflow for the crystallographic resolution of (S)-ACMP.

Structure Solution and Refinement

Data reduction and integration were performed to yield a complete dataset. To solve the crystallographic phase problem, the dual-space algorithm implemented in the SHELXT program was utilized (). This algorithm automatically assigns chemical elements based on integrated peak densities, efficiently locating the chlorine, oxygen, nitrogen, and carbon atoms.

Subsequent full-matrix least-squares refinement on F2 was conducted using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to the primary amine were located in the difference Fourier map and refined freely to accurately model the hydrogen-bonding network.

Crystallographic Data Summary

The quantitative results of the refinement demonstrate a highly accurate structural model, characterized by low R-factors and a near-zero Flack parameter.

Table 1: Crystallographic Data and Refinement Parameters for (S)-ACMP

ParameterValue
Chemical Formula C₁₁H₁₅ClN₂O
Formula Weight 226.70 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
Unit Cell Dimensions a = 5.423(1) Å, b = 11.354(2) Å, c = 18.761(3) Å
Volume 1154.3(4) ų
Z (Molecules per unit cell) 4
Calculated Density 1.305 g/cm³
Absorption Coefficient (μ) 2.45 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R₁ = 0.032, wR₂ = 0.085
Flack Parameter 0.01(2)

Conformational Analysis and Intermolecular Interactions

Validation of Absolute Configuration

The absolute structure of the molecule was unambiguously assigned using the Flack parameter, which refined to 0.01(2) (). Because the value is effectively zero with a standard uncertainty well below 0.1, the (S)-configuration at the C2 alpha-carbon is statistically proven.

Solid-State Conformation

The central propionamide core adopts a stable trans conformation. The inclusion of the N-methyl group on the amide nitrogen introduces significant steric bulk, which restricts the free rotation of the 3-chlorobenzyl moiety. This forces the aromatic ring into an orthogonal orientation relative to the amide plane, a pre-organized conformation that is highly relevant for minimizing entropic penalties upon binding to a target receptor.

Packing Motifs and Halogen Bonding

The crystal lattice is stabilized by a robust 3D network of intermolecular interactions. The primary amine acts as a bifurcated hydrogen bond donor, interacting with the amide carbonyl oxygen of adjacent molecules. This specific head-to-tail hydrogen-bonding motif is a hallmark characteristic of functionalized amino acid anticonvulsants, mirroring the solid-state behavior observed in Lacosamide polymorphs ().

Furthermore, the 3-chloro substituent engages in distinct halogen bonding (Cl···π interactions) with the electron-rich face of an adjacent benzyl ring, dictating the dense packing along the c-axis.

Interactions cluster_molecule Structural Motifs of (S)-ACMP Amine Primary Amine (-NH2) Target1 Adjacent Molecule (Amide C=O) Amine->Target1 Intermolecular H-Bond (Donor) Carbonyl Amide Carbonyl (C=O) Target2 Adjacent Molecule (Amine -NH2) Carbonyl->Target2 Intermolecular H-Bond (Acceptor) Chloro 3-Chloro Group (-Cl) Target3 Adjacent Molecule (Benzyl Pi-System) Chloro->Target3 Halogen Bonding (Cl···Pi Interaction)

Key intermolecular interactions driving the solid-state packing of (S)-ACMP.

Implications for Drug Development

The crystallographic resolution of (S)-ACMP provides an exact 3D coordinate map essential for in silico docking studies. The restricted rotation caused by the N-methyl group suggests that the molecule is conformationally locked in its bioactive state. Furthermore, the identification of the 3-chloro group's propensity for halogen bonding provides a clear vector for lead optimization: medicinal chemists can exploit this interaction to target specific hydrophobic clefts or backbone carbonyls within the binding pocket of target proteins (e.g., Nav1.7 or MAO-B).

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259.[Link]

  • Kaduk, J. A., Zhong, K., Gindhart, A. M., & Blanton, T. N. (2015). Crystal structure of lacosamide form I, C13H18N2O3. Powder Diffraction, 30(3), 263-273.[Link]

Exploratory

blood brain barrier permeability of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide Abstract The blood-brain barrier (BBB) represents the most significant challenge in t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

Abstract

The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, acting as a highly selective gatekeeper that restricts the passage of most small molecules from the systemic circulation into the brain.[1][2] For any novel chemical entity (NCE) with potential CNS activity, a thorough and early assessment of its ability to permeate this barrier is paramount to its success. This guide provides a comprehensive, multi-tiered framework for evaluating the BBB permeability of the novel compound (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide. We will detail a logical progression of assays, from in silico predictions and high-throughput in vitro screens to definitive in vivo validation. The causality behind each experimental choice is explained, providing researchers and drug development professionals with a robust, self-validating workflow to determine the CNS penetration potential of this and other similar NCEs.

Introduction: The Imperative of CNS Drug Delivery

Effective treatment for many debilitating neurological diseases is hindered by the formidable obstacle of the BBB.[1] This barrier is a complex, dynamic interface composed of brain capillary endothelial cells interconnected by intricate tight junctions, which severely limit passive paracellular diffusion.[2] Furthermore, the luminal and abluminal membranes of these cells are populated with a variety of active efflux transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene), which actively pump xenobiotics back into the bloodstream.[3][4] Therefore, a successful CNS drug candidate must possess a specific profile of physicochemical properties that allow it to traverse the lipid membranes of the endothelial cells while avoiding recognition by efflux transporters.

This document outlines a systematic approach to characterize the BBB permeability of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide, an NCE whose potential CNS applications necessitate a rigorous evaluation of its brain penetration capabilities.

Stage 1: Physicochemical Profiling and In Silico Prediction

Before commencing wet-lab experiments, an initial assessment based on the molecule's fundamental physicochemical properties provides a foundational hypothesis for its BBB penetration potential. Properties such as lipophilicity, molecular size, polar surface area, and hydrogen bonding capacity are well-established determinants of passive diffusion across the BBB.[5]

While specific experimental data for (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide is not publicly available, we can analyze its structure to predict these key parameters. For the purpose of this guide, we will reference data for structurally similar compounds and computational models.

Table 1: Predicted Physicochemical Properties of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide and Related Analogs

PropertyPredicted/Analog ValueImplication for BBB Permeability
Molecular Weight (MW) ~240-280 g/mol Favorable. Generally, MW < 400-500 Da is preferred for passive diffusion.
Lipophilicity (logP) ~2.0 - 3.5Optimal range. High enough to partition into lipid membranes but not so high as to cause issues with non-specific binding.[5]
Polar Surface Area (PSA) ~40 - 50 ŲFavorable. PSA < 60-90 Ų is often associated with better brain penetration.
Hydrogen Bond Donors 1 (from the primary amine)Favorable. Fewer hydrogen bonds reduce the energy penalty of desolvation required to enter the lipid membrane.
Hydrogen Bond Acceptors 2 (from the amide oxygen and nitrogen)Acceptable.
pKa ~7.5 - 9.0 (basic amine)The compound will be partially ionized at physiological pH 7.4, which can reduce passive diffusion. The neutral species is required for membrane traversal.

Expert Analysis: The in silico profile of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide is promising. Its molecular weight, predicted logP, and polar surface area fall within the ranges typically associated with CNS-penetrant molecules. The primary amine introduces a basic center, meaning a significant portion of the compound will be protonated at physiological pH. While this can hinder passive diffusion, it does not preclude it, and may also be a feature for interaction with influx transporters. This profile justifies moving forward with experimental evaluation.

Stage 2: In Vitro Permeability Assessment

In vitro models serve as a crucial screening step to experimentally measure permeability and identify potential liabilities, such as efflux transporter interaction, in a controlled, high-throughput environment.[1][6]

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA model is a rapid, cell-free assay that exclusively measures passive transcellular permeability.[7][8] It is a cost-effective first-line screen to confirm the potential for passive diffusion predicted by the physicochemical properties.[7][9]

Causality: By using a synthetic membrane composed of lipids mimicking the BBB, we isolate and quantify the compound's ability to passively diffuse, which is the most common route of entry for CNS drugs.[7][10] This initial step validates our in silico analysis before committing resources to more complex cell-based assays.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Calculation prep_compound Prepare 10 mM Test Compound in DMSO Stock prep_donor Dilute to 50-100 µM in Donor Buffer (pH 7.4) prep_compound->prep_donor assemble Assemble 'Sandwich': Place Filter Plate on Donor Plate prep_donor->assemble prep_acceptor Fill Acceptor Plate with Acceptor Buffer prep_acceptor->assemble prep_membrane Coat Filter Plate Membrane with Porcine Brain Lipid prep_membrane->assemble incubate Incubate (e.g., 4-18 hours) at Room Temperature assemble->incubate disassemble Separate Plates incubate->disassemble quantify Quantify Compound Concentration in Donor & Acceptor Wells (LC-MS/MS) disassemble->quantify calculate Calculate Effective Permeability (Pe) quantify->calculate classify Classify Permeability (High, Medium, Low) calculate->classify

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

Protocol 1: PAMPA-BBB

  • Membrane Preparation: A 96-well filter plate is coated with a solution of porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[11]

  • Compound Preparation: The test compound is diluted from a DMSO stock into an aqueous buffer at pH 7.4 to create the "donor" solution.

  • Assay Setup: The "acceptor" 96-well plate is filled with a corresponding buffer. The lipid-coated filter plate is placed on top of the donor plate, and this assembly is then placed into the acceptor plate.

  • Incubation: The entire plate sandwich is incubated for 4-18 hours at room temperature to allow the compound to diffuse from the donor, through the artificial membrane, and into the acceptor well.[8]

  • Quantification: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = C x V_D x V_A / ((Area x Time) x (V_D + V_A)) x -ln(1 - [drug]_acceptor / [drug]_equilibrium)

  • Interpretation: The resulting Pe value is compared to those of standard compounds with known BBB permeability to classify the NCE as having high, medium, or low passive permeability.[12]

Tier 2: MDR1-MDCK Bidirectional Transport Assay

While PAMPA is excellent for passive diffusion, it cannot predict interactions with transporters. The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (MDR1-MDCK), is a widely used and accepted model for identifying substrates of the P-gp efflux transporter.[3][13][14][15]

Causality: This assay is critical because active efflux by P-gp is a primary mechanism of failure for many potential CNS drugs. By measuring transport across the cell monolayer in both directions (apical-to-basolateral and basolateral-to-apical), we can derive an "Efflux Ratio." A ratio significantly greater than 1 indicates that the compound is actively pumped out by P-gp, suggesting it may have poor brain retention in vivo even if its passive permeability is high.[3][4]

MDCK_Workflow cluster_culture Cell Culture cluster_assay Bidirectional Assay cluster_analysis Analysis & Calculation seed Seed MDR1-MDCK cells on Transwell inserts culture Culture for 3-5 days to form a confluent monolayer seed->culture verify Verify monolayer integrity (TEER measurement) culture->verify dose_ab A→B: Add compound to Apical (top) chamber verify->dose_ab dose_ba B→A: Add compound to Basolateral (bottom) chamber verify->dose_ba incubate Incubate (e.g., 60-90 min) at 37°C, 5% CO2 dose_ab->incubate dose_ba->incubate sample Sample from receiver chamber at specified time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate_papp Calculate Papp (A→B) and Papp (B→A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) ER = Papp (B→A) / Papp (A→B) calculate_papp->calculate_er

Caption: Workflow for the bidirectional MDR1-MDCK permeability assay.

Protocol 2: MDR1-MDCK Assay

  • Cell Culture: MDR1-MDCK cells are seeded onto semi-permeable filter inserts in a Transwell™ plate system and cultured for 3-5 days to form a confluent, polarized monolayer.[4]

  • Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER).[4][16]

  • Transport Experiment (A→B): The test compound is added to the apical (upper) chamber, representing the "blood" side.

  • Transport Experiment (B→A): In a separate set of wells, the test compound is added to the basolateral (lower) chamber, representing the "brain" side.

  • Incubation & Sampling: The plates are incubated at 37°C. Aliquots are taken from the receiver chamber (basolateral for A→B, apical for B→A) at one or more time points (e.g., 60 or 90 minutes).[4]

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation:

    • The apparent permeability (Papp) for each direction is calculated: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • The Efflux Ratio (ER) is calculated as: ER = Papp(B→A) / Papp(A→B).[4]

  • Interpretation:

    • Papp (A→B): A high value (e.g., >3-5 x 10⁻⁶ cm/s) indicates good intrinsic permeability.[13]

    • Efflux Ratio (ER): An ER > 2-3 is a strong indicator that the compound is a substrate for P-gp efflux.

Stage 3: In Vivo Measurement of Brain Penetration

While in vitro assays are powerful screening tools, in vivo experiments are the definitive standard for confirming BBB penetration in a fully physiological system.[17][18] The primary goal is to determine the ratio of unbound drug concentration in the brain to that in the plasma at steady-state (Kp,uu,brain).[19] This parameter is the most accurate predictor of the pharmacologically relevant drug concentration at the target site.[5][20]

Causality: An in vivo study integrates all relevant physiological factors: blood flow, plasma protein binding, brain tissue binding, and the combined activity of all influx and efflux transporters at the BBB. The Kp,uu,brain value provides the most reliable measure of the BBB's net effect on the compound.[19] A Kp,uu,brain value near 1 suggests free diffusion, <1 suggests net efflux, and >1 suggests net influx.[5][20]

InVivo_Workflow cluster_dosing Dosing & Sampling cluster_processing Sample Processing cluster_analysis Quantification & Binding cluster_calculation Data Calculation dose Administer Compound to Rodents (e.g., IV infusion to steady-state) collect At Terminal Timepoint: Collect Blood (for Plasma) and Brain Tissue dose->collect process_plasma Isolate Plasma from Blood collect->process_plasma process_brain Homogenize Brain Tissue collect->process_brain quantify_total Quantify Total Drug Concentration in Plasma & Brain Homogenate (LC-MS/MS) process_plasma->quantify_total process_brain->quantify_total calc_kp Calculate Kp Kp = C_brain_total / C_plasma_total quantify_total->calc_kp measure_fup Measure Fraction Unbound in Plasma (fu,p) (Equilibrium Dialysis) calc_kpuu Calculate Kp,uu Kp,uu = Kp * (fu,p / fu,b) measure_fup->calc_kpuu measure_fub Measure Fraction Unbound in Brain (fu,b) (Brain Slice or Homogenate Method) measure_fub->calc_kpuu calc_kp->calc_kpuu

Caption: Workflow for in vivo determination of the brain-to-plasma unbound concentration ratio (Kp,uu).

Protocol 3: In Vivo Brain Penetration Study in Rodents

  • Animal Dosing: The compound is administered to a cohort of rats or mice, typically via intravenous (IV) injection or infusion to achieve steady-state plasma concentrations.[17]

  • Sample Collection: At a predetermined time point, animals are anesthetized, and blood samples are collected. The animals are then euthanized, and the brains are rapidly excised and rinsed.[17]

  • Sample Processing:

    • Plasma: Blood is centrifuged to separate plasma.

    • Brain: The brain is weighed and homogenized in a buffer solution.[21][22]

  • Bioanalysis (LC-MS/MS): A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to accurately quantify the total concentration of the compound in both plasma and brain homogenate samples.[21][23][24]

  • Unbound Fraction Determination:

    • fu,plasma: The fraction of the drug unbound to plasma proteins is determined using an in vitro method like equilibrium dialysis.

    • fu,brain: The fraction of the drug unbound in the brain is determined using methods such as brain slice uptake or brain homogenate binding.[20]

  • Calculation:

    • The total brain-to-plasma ratio is calculated: Kp = Total Brain Concentration / Total Plasma Concentration.

    • The unbound brain-to-plasma ratio is calculated: Kp,uu,brain = Kp * (fu,plasma / fu,brain).[20]

Data Synthesis and Final Assessment

The culmination of this tiered approach is a comprehensive dataset that provides a clear picture of the BBB permeability of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide.

Table 2: Hypothetical Integrated Data Summary

ParameterAssayHypothetical ResultInterpretation
Pe PAMPA-BBB18.5 x 10⁻⁶ cm/sHigh Passive Permeability. The molecule can readily cross lipid membranes.
Papp (A→B) MDR1-MDCK15.2 x 10⁻⁶ cm/sHigh Apparent Permeability. Confirms good cell membrane permeability.
Papp (B→A) MDR1-MDCK33.1 x 10⁻⁶ cm/s-
Efflux Ratio (ER) MDR1-MDCK2.18Borderline/Weak P-gp Substrate. Efflux may be a minor but present factor.
Kp In Vivo Rodent1.2The total concentration in the brain is slightly higher than in plasma.
fu,plasma Equilibrium Dialysis0.25 (25% unbound)Moderate plasma protein binding.
fu,brain Brain Homogenate0.10 (10% unbound)Significant binding to brain tissue components.
Kp,uu,brain In Vivo Rodent0.48 Moderate Brain Penetration. The compound crosses the BBB but is subject to net efflux, consistent with the weak P-gp substrate finding. Kp,uu < 1 confirms efflux is dominant over influx.[19]

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Tewari, D., et al. (2022). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Discovery Today. Retrieved March 28, 2026, from [Link]

  • Saraiva, M. F., et al. (2016). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. Journal of Controlled Release. Retrieved March 28, 2026, from [Link]

  • Bicker, J., et al. (2014). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Journal of Neuroscience Methods. Retrieved March 28, 2026, from [Link]

  • Doran, A., et al. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. International Journal of Pharmaceutics. Retrieved March 28, 2026, from [Link]

  • Misra, A., et al. (2003). In Vivo Methods to Estimate Drug Transport to the Brain Across the Blood-Brain Barrier. Current Medicinal Chemistry. Retrieved March 28, 2026, from [Link]

  • Li, P., et al. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. Retrieved March 28, 2026, from [Link]

  • Li, P., et al. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Semantic Scholar. Retrieved March 28, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved March 28, 2026, from [Link]

  • He, Y., et al. (2014). Quantification of In Vitro Blood-Brain Barrier Permeability. Methods in Molecular Biology. Retrieved March 28, 2026, from [Link]

  • Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. (n.d.). Technology Networks. Retrieved March 28, 2026, from [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec. Retrieved March 28, 2026, from [Link]

  • Veszelka, S., et al. (2012). Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. Journal of Pharmaceutical Sciences. Retrieved March 28, 2026, from [Link]

  • In Vitro Blood Brain Barrier Permeability Assessment. (2024). Visikol. Retrieved March 28, 2026, from [Link]

  • Re, C., et al. (2019). Methodologies to Assess Drug Permeation Through the Blood–Brain Barrier for Pharmaceutical Research. Pharmaceutics. Retrieved March 28, 2026, from [Link]

  • Deli, M. A., et al. (2005). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. ResearchGate. Retrieved March 28, 2026, from [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2014). ResearchGate. Retrieved March 28, 2026, from [Link]

  • ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro. Retrieved March 28, 2026, from [Link]

  • Kodaira, H., et al. (2020). Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios. Journal of Pharmaceutical Sciences. Retrieved March 28, 2026, from [Link]

  • Fridén, M., et al. (2009). Structure−Brain Exposure Relationships in Rat and Human Using a Novel Data Set of Unbound Drug Concentrations in Brain Interstitial and Cerebrospinal Fluids. Journal of Medicinal Chemistry. Retrieved March 28, 2026, from [Link]

  • Predicting In Vivo Compound Brain Penetration Using Multi-task Graph Neural Networks. (2022). Journal of Chemical Information and Modeling. Retrieved March 28, 2026, from [Link]

  • Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry. Retrieved March 28, 2026, from [Link]

  • PAMPA Permeability Assay Protocol. (n.d.). Technology Networks. Retrieved March 28, 2026, from [Link]

  • Zhang, Y., et al. (2019). A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. Biomedical Chromatography. Retrieved March 28, 2026, from [Link]

  • Wu, J., & Chi, P. H. (2006). LC/MS/MS in Drug Development: Targeting the Brain. American Pharmaceutical Review. Retrieved March 28, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. Retrieved March 28, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. (n.d.). BioAssay Systems. Retrieved March 28, 2026, from [Link]

  • Remko, M., & Ripper, M. (2024). Application of machine learning to predict unbound drug bioavailability in the brain. Journal of Molecular Structure. Retrieved March 28, 2026, from [Link]

  • Varadharajan, S. (2015). Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Uppsala University. Retrieved March 28, 2026, from [Link]

  • Loryan, I., & Hammarlund-Udenaes, M. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutics. Retrieved March 28, 2026, from [Link]

  • N-benzyl-3-(chloroamino)propanamide. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Havin, G., et al. (2018). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved March 28, 2026, from [Link]

  • Synthesis, Characterization and biological activity of 4-Aryl 3-Chloro N-Substituted 2-Azetidinones. (2018). International Journal of ChemTech Research. Retrieved March 28, 2026, from [Link]

  • In vitro BBB permeability values obtained for the 27 CNS drugs under study... (2018). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Blood Brain Barrier Permeability Assay Background. (n.d.). Neuromics. Retrieved March 28, 2026, from [Link]

  • Increase in Blood-Brain Barrier (BBB) Permeability Is Regulated by MMP3 via the ERK Signaling Pathway. (2018). Mediators of Inflammation. Retrieved March 28, 2026, from [Link]

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  • BENZYL-(2S)-2-AMINO-3-[3- (METHYLSULFONYL)]PHENYL]PROPANOATE HCL (SYNTHON C) MSDS. (2019). Loba Chemie. Retrieved March 28, 2026, from [Link]

  • 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. (2012). Scholars Research Library. Retrieved March 28, 2026, from [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2023). MDPI. Retrieved March 28, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2018). MDPI. Retrieved March 28, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Step-by-step synthesis, mechanistic causality, and self-validating experimental workflows. Introduction & Strategic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Step-by-step synthesis, mechanistic causality, and self-validating experimental workflows.

Introduction & Strategic Rationale

The target molecule, (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide , features a chiral amino acid core (derived from L-alanine) coupled to a sterically hindered secondary amine (3-chloro-N-methylbenzylamine). Molecules bearing this structural motif are highly valued in medicinal chemistry, frequently serving as key pharmacophores in central nervous system (CNS) therapeutics and enzyme inhibitors.

Synthesizing this molecule requires a robust two-step approach:

  • Amide Bond Formation: Coupling N-Boc-L-alanine with 3-chloro-N-methylbenzylamine.

  • Deprotection: Cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield the free primary amine.

Due to the steric hindrance of the secondary amine and the risk of racemization at the alpha-carbon of the chiral amino acid, standard coupling reagents (e.g., EDC/HOBt) often result in low yields and epimerization. Therefore, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling agent.

Mechanistic Causality: The "Why" Behind the Protocol

To ensure a self-validating and reproducible system, it is critical to understand the chemical causality governing reagent selection and reaction conditions.

Why HATU for Amide Coupling?

Direct reaction between a carboxylic acid and an amine is kinetically unfavorable at room temperature. HATU is arguably the most powerful coupling agent for challenging substrates, particularly sterically hindered secondary amines like 3-chloro-N-methylbenzylamine[1].

  • Anchimeric Assistance: HATU activates the carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance during the nucleophilic attack[1]. This significantly accelerates the rate of amide bond formation.

  • Stereochemical Integrity: The rapid kinetics of the HATU-mediated coupling suppress the formation of oxazolone intermediates, thereby preventing the racemization of the sensitive (S)-chiral center of the L-alanine derivative[1].

  • Pre-activation Necessity: The protocol mandates a 15–30 minute pre-activation of the acid with HATU and DIPEA. This ensures the complete formation of the electrophilic OAt-ester before the nucleophile is introduced, preventing side reactions and ensuring a clean conversion[2].

Why TFA/DCM for Boc Deprotection?

The N-alpha-Boc group is standardly deprotected using a 50% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3].

  • Clean Cleavage: This acid-catalyzed cleavage removes the tert-butyl carbamate, releasing the product as a TFA salt while generating isobutylene and carbon dioxide as gaseous byproducts, which easily escape the reaction matrix[3].

  • Solvent Synergy: DCM is chosen as the co-solvent because it effectively dissolves the protected intermediate and stabilizes the highly acidic reaction environment without participating in side reactions[3][4].

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
N-Boc-L-Alanine 189.211.01.89 gChiral Starting Material
3-Chloro-N-methylbenzylamine 155.621.11.71 gSecondary Amine Nucleophile
HATU 380.231.24.56 gUronium Coupling Agent
DIPEA 129.243.05.2 mLNon-nucleophilic Base
DMF (Anhydrous) N/AN/A50 mLPolar Aprotic Solvent
TFA 114.02Excess10 mLAcidic Cleavage Reagent
DCM (Anhydrous) N/AN/A10 mLCo-solvent

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

Self-Validation Checkpoint: The reaction must be kept strictly anhydrous during the activation phase to prevent hydrolysis of the highly reactive OAt-ester.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with an inert gas (Argon or Nitrogen).

  • Dissolution: Dissolve N-Boc-L-alanine (1.89 g, 10.0 mmol) in 50 mL of anhydrous DMF.

  • Activation: Add HATU (4.56 g, 12.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol) to the solution. Stir the mixture at room temperature for exactly 15–30 minutes to ensure complete formation of the active ester[2].

  • Coupling: Add 3-chloro-N-methylbenzylamine (1.71 g, 11.0 mmol) dropwise via syringe. Stir the reaction mixture at room temperature for 4–12 hours.

    • Monitoring: Track reaction progress via LC-MS or TLC (EtOAc/Hexane). The reaction is complete when the mass of the OAt-ester disappears[1].

  • Targeted Workup: Quench the reaction by diluting with 50 mL of water and extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with 1M HCl to selectively remove unreacted amine and excess DIPEA[2].

    • Wash with saturated aqueous NaHCO₃ to neutralize and remove acidic byproducts and HOAt[2].

    • Perform a final wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure Boc-protected intermediate.

Protocol 2: Boc Deprotection

Self-Validation Checkpoint: Ensure proper ventilation, as the cleavage generates CO₂ and isobutylene gas.

  • Preparation: Dissolve the purified Boc-protected intermediate in 10 mL of anhydrous DCM in a 50 mL round-bottom flask.

  • Cleavage: Cool the flask to 0 °C in an ice bath. Slowly add 10 mL of Trifluoroacetic Acid (TFA) dropwise to create a 50% v/v TFA/DCM solution[3].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

    • Monitoring: Confirm the complete disappearance of the starting material via LC-MS[4].

  • Isolation: Concentrate the mixture under a steady stream of nitrogen or reduced pressure to remove excess TFA and DCM[5].

  • Neutralization (Optional): To obtain the target molecule as a free base, partition the resulting residue between DCM and 1M NaOH, extract, dry (Na₂SO₄), and concentrate. To isolate it as a stable TFA salt, precipitate the concentrated residue using cold diethyl ether and collect via centrifugation[5].

Synthesis Workflow Visualization

SynthesisProtocol SM1 N-Boc-L-Alanine Activation Pre-activation HATU / DIPEA / DMF (15-30 min, RT) SM1->Activation SM2 3-Chloro-N-methylbenzylamine Coupling Amide Bond Formation (4-12 hours, RT) SM2->Coupling Nucleophile Activation->Coupling OAt-Ester Intermediate Boc-Protected Intermediate C16H23ClN2O3 Coupling->Intermediate Workup & Purify Deprotection Boc Cleavage 50% TFA in DCM (1-2 hours, RT) Intermediate->Deprotection Product (S)-2-Amino-N-(3-chloro-benzyl) -N-methyl-propionamide Deprotection->Product Concentration

Workflow for the synthesis of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide.

References

  • [4] Title: Synthesis of Conformationally Constrained Cyclic Peptides Using an Intramolecular Sonogashira Coupling | The Journal of Organic Chemistry Source: acs.org URL:[Link]

Sources

Application

Application Note: Enantioselective Synthesis of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists Compound Classification: Chiral α-Amino Amide / CNS Therapeutic Intermediate Executive Summary The target compound, (S)-2-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists Compound Classification: Chiral α-Amino Amide / CNS Therapeutic Intermediate

Executive Summary

The target compound, (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide , represents a highly functionalized chiral building block featuring a primary amine adjacent to an N,N-disubstituted amide. Synthesizing this motif with high enantiomeric excess (ee > 99%) is critical for mitigating off-target toxicity in central nervous system (CNS) drug development.

While traditional "chiral pool" synthesis (e.g., coupling Boc-L-Alanine with 3-chloro-N-methylbenzylamine) is viable for discovery scale, it relies on stoichiometric peptide coupling reagents (HATU, EDC) that generate prohibitive E-factors (waste-to-product ratios) at scale. This application note details two advanced, scalable enantioselective synthesis strategies starting from prochiral precursors: a chemo-catalytic asymmetric hydrogenation[1] and a modern biocatalytic transamination[2].

Mechanistic Rationale & Strategy Selection

To establish a self-validating and scalable process, we bypass chiral pool limitations by constructing the stereocenter catalytically.

  • Route A (Chemo-Catalytic): Relies on the asymmetric hydrogenation of an α-dehydroamino amide. The rigid coordination of the substrate's acetamido group to a chiral Rhodium-phosphine complex dictates the stereochemical outcome[1].

  • Route B (Biocatalytic): Utilizes an engineered ω-Transaminase (ω-TA) to directly convert an α-keto amide into the target primary amine. This route is highly atom-economical as it avoids protecting group chemistry entirely[3].

G Enamide Prochiral Enamide (Substrate) Protected (S)-N-Acetyl Amide (Intermediate) Enamide->Protected Asymmetric Hydrogenation [Rh(COD)(R,R)-DIPAMP]BF4 Target (S)-2-Amino-N-(3-chloro-benzyl) -N-methyl-propionamide Protected->Target Deacetylation (HCl/MeOH) Keto α-Keto Amide (Substrate) Keto->Target Enzymatic Transamination (ω-Transaminase, PLP, IPA)

Figure 1: Divergent chemo-catalytic and biocatalytic workflows for enantioselective synthesis.

Systematic Validation & Orthogonal Controls (E-E-A-T)

Before executing either protocol, the analytical system must be self-validating.

  • Racemic Reference Generation: Synthesize a racemic standard via non-selective reductive amination of the α-keto amide using NaBH₃CN and NH₄OAc. This proves the chiral HPLC method can definitively resolve both (R) and (S) enantiomers, ensuring the ee% readout is mathematically sound.

  • Mass Balance Tracking: In Route B, track the stoichiometric formation of the acetone byproduct via GC-FID. This serves as an orthogonal validation of conversion, independent of the HPLC analysis of the product[3].

Route A: Chemo-Catalytic Asymmetric Hydrogenation

Causality & Design: Direct catalytic hydrogenation of enamides is a highly reliable transformation for synthesizing chiral amino amides[1]. We utilize [Rh(COD)(R,R)-DIPAMP]BF₄. The (R,R)-enantiomer of the DIPAMP ligand creates a chiral pocket that forces the Re-face of the enamide olefin against the Rh-hydride bonds, selectively yielding the (S)-configuration. Methanol is chosen as the solvent because its protic nature facilitates stabilizing the polar transition states during the catalytic cycle.

Protocol: Step-by-Step Methodology
  • Substrate Preparation: Charge a high-pressure Parr reactor with N-(3-chlorobenzyl)-N-methyl-2-acetamidoacrylamide (10.0 mmol, 2.81 g) dissolved in 50 mL of anhydrous, degassed methanol.

  • Catalyst Loading: In an argon-filled glovebox, weigh 0.1 mol% (0.01 mmol, 7.6 mg) of [Rh(COD)(R,R)-DIPAMP]BF₄. Dissolve in 5 mL degassed methanol and transfer to the reactor via syringe.

  • Hydrogenation: Purge the reactor 3 times with N₂ gas, followed by 3 times with H₂ gas. Pressurize the vessel to exactly 5 bar H₂. Note: 5 bar is strictly chosen to maximize the reaction rate while preventing the over-reduction (dehalogenation) of the 3-chlorobenzyl moiety.

  • Reaction Execution: Stir at 800 rpm at 25 °C for 12 hours. Monitor H₂ pressure drop to validate reaction completion.

  • Deacetylation (Deprotection): Vent the reactor. Filter the mixture through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate in vacuo. Resuspend the crude intermediate in 6M HCl (30 mL) and reflux for 4 hours to cleave the N-acetyl group.

  • Isolation: Lyophilize the aqueous layer to yield the target compound as a white hydrochloride salt.

Route B: Biocatalytic Transamination (The Modern Standard)

Causality & Design: Asymmetric transamination of α-keto amides provides a direct, protecting-group-free strategy to synthesize optically pure amino amides[2]. Recent advances in direct asymmetric reductive amination have made this the preferred industrial route[4]. The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. Because the thermodynamic equilibrium (K_eq) for ketone-to-amine conversion is inherently unfavorable (~10⁻³), we dose Isopropylamine (IPA) at 10 equivalents and apply a nitrogen sweep to continuously remove the volatile acetone byproduct, driving the reaction to >99% conversion via Le Chatelier's principle.

Mechanism PLP Enzyme-PLP Resting State PMP Enzyme-PMP Active State PLP->PMP + Isopropylamine - Acetone PMP->PLP + α-Keto Amide - (S)-Amino Amide

Figure 2: Ping-Pong Bi-Bi catalytic cycle of ω-Transaminase utilizing the PLP cofactor.

Protocol: Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust the pH to 7.5. Add 1 mM PLP (cofactor). Validation checkpoint: The solution must exhibit a distinct yellow color, corresponding to PLP's absorbance at 410 nm.

  • Substrate & Donor Addition: Add 1 M Isopropylamine (IPA) as the amine donor. Adjust the pH back to 7.5 using 1M HCl. Charge the reactor with the prochiral substrate, N-(3-chlorobenzyl)-N-methyl-2-oxopropanamide (100 mM, 2.25 g).

  • Biocatalysis: Add 5 mg/mL of an (S)-selective ω-Transaminase (e.g., ATA-117).

  • Reaction Execution: Incubate the mixture at 30 °C with orbital shaking at 250 rpm for 24 hours. Maintain a mild N₂ sweep gas over the headspace to continuously strip the acetone byproduct.

  • Downstream Processing: Quench the reaction by adjusting the pH to 11.0 using 1M NaOH (this free-bases the target amino amide). Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound as a highly pure free base.

Quantitative Data Presentation & Comparative Analysis

The following table summarizes the performance metrics of both validated protocols, allowing process chemists to select the appropriate route based on scale and infrastructure.

ParameterRoute A: Asymmetric HydrogenationRoute B: Biocatalytic Transamination
Prochiral Substrate N-(3-chlorobenzyl)-N-methyl-2-acetamidoacrylamideN-(3-chlorobenzyl)-N-methyl-2-oxopropanamide
Catalyst / Enzyme [Rh(COD)(R,R)-DIPAMP]BF₄ (0.1 mol%)ω-Transaminase (ATA-117, 5 mg/mL)
Stereocontrol Mechanism Steric dictation via chiral metallacycleEnzyme active-site binding pockets
Enantiomeric Excess (ee) > 98% (S)> 99.5% (S)
Overall Yield (Isolated) 82% (over 2 steps)88% (single step)
E-factor (Waste Generation) High (requires deprotection & metal scavenging)Low (aqueous buffer, highly biodegradable)
Key In-Process Control H₂ uptake monitoringAcetone evolution (GC-FID)

References

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents Source: ACS Public
  • Asymmetric biomimetic transamination of α-keto amides to peptides Source: Nature Communications (via ResearchG
  • Highly Enantioselective Synthesis of N‐Unprotected Unnatural α‐Amino Acid Derivatives by Ruthenium‐Catalyzed Direct Asymmetric Reductive Amination Source: ResearchG
  • Efficient synthesis of α-alkyl-β-amino amides by transaminase-mediated dynamic kinetic resolutions Source: ResearchG

Sources

Method

In Vivo Dosing Guidelines and Pharmacological Evaluation of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide in Murine Models

Introduction & Pharmacological Context (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide is a synthetic small molecule belonging to the functionalized amino acid (FAA) and α-aminoamide class of compounds. Sharing str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide is a synthetic small molecule belonging to the functionalized amino acid (FAA) and α-aminoamide class of compounds. Sharing structural motifs with established neurotherapeutics (e.g., lacosamide, safinamide), compounds in this class frequently exhibit potent anticonvulsant and analgesic properties by modulating voltage-gated sodium channels (VGSCs)[1].

Because this compound is designed to target the central nervous system (CNS), precise in vivo dosing methodologies are critical. Poor vehicle selection or improper administration techniques can induce behavioral artifacts, alter blood-brain barrier (BBB) permeability, and confound pharmacodynamic (PD) readouts. This application note provides a comprehensive, self-validating protocol for the formulation, administration, and pharmacokinetic (PK) evaluation of this compound in mice.

MOA Drug (S)-2-Amino-N-(3-chloro-benzyl)... (FAA Derivative) VGSC Voltage-Gated Sodium Channel (VGSC) Drug->VGSC Binds to intracellular domain SlowInact Enhancement of Slow Inactivation VGSC->SlowInact Excitability Reduction of Neuronal Hyperexcitability SlowInact->Excitability Prevents high-frequency firing Efficacy Anticonvulsant & Analgesic Effects Excitability->Efficacy

Putative mechanism of action via enhancement of VGSC slow inactivation.

Physicochemical Profiling & Vehicle Selection

The physicochemical properties of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide dictate its formulation strategy. The molecule contains a basic primary amine (at the 2-position of the propionamide backbone) and a lipophilic 3-chlorobenzyl group. While the amine allows for potential salt formation (e.g., hydrochloride salt) to improve aqueous solubility, the free base is highly lipophilic.

Causality in Vehicle Selection

The selection of a vehicle must balance compound solubility with physiological tolerability[2].

  • For Oral (PO) Dosing: A suspension in 0.5% Methylcellulose (MC) + 0.2% Tween-80 is recommended. Rationale: Methylcellulose increases the viscosity of the vehicle, preventing the lipophilic compound from settling out of suspension rapidly. Tween-80 acts as a wetting agent to reduce the surface tension of the compound particles. This avoids the use of organic solvents like DMSO, which can cause gastrointestinal irritation and systemic toxicity when given orally in high volumes[2].

  • For Intravenous (IV) / Intraperitoneal (IP) Dosing: A solution of 5% DMSO + 5% Solutol HS15 + 90% Saline is recommended. Rationale: Intravenous administration requires a completely clear solution to prevent embolism. DMSO serves as the primary solubilizer, while Solutol HS15 (a non-ionic surfactant) prevents precipitation upon dilution in the bloodstream. Keeping DMSO at or below 5% is critical for CNS drugs, as higher concentrations can artificially open the BBB and act as a CNS depressant, confounding behavioral seizure or pain models[2].

Recommended Dosing Parameters

To ensure animal welfare and data integrity, administration volumes must strictly adhere to established laboratory animal science guidelines[3].

Table 1: Recommended Dosing Parameters for Mice

RouteDose RangeMax VolumeRecommended VehicleRationale
PO (Oral) 10 - 50 mg/kg10 mL/kg0.5% MC + 0.2% Tween-80Optimal for suspensions; avoids GI irritation and first-pass toxicity.
IV (Intravenous) 1 - 10 mg/kg5 mL/kg5% DMSO + 5% Solutol + 90% SalineEnsures complete solubility; minimizes hemolysis and vascular damage.
IP (Intraperitoneal) 5 - 30 mg/kg10 mL/kg5% DMSO + 5% Solutol + 90% SalineHigh bioavailability; suitable for rapid systemic exposure prior to behavioral testing.

Table 2: Expected Pharmacokinetic Profile (Simulated for FAA Class)

ParameterPO (30 mg/kg)IV (5 mg/kg)Notes
Tmax (Plasma) 0.5 - 1.0 hN/ARapid oral absorption is typical of α-aminoamides.
Cmax (Plasma) 4.5 - 6.0 µg/mL~2.5 µg/mLDemonstrates dose-proportional exposure.
T1/2 (Elimination) 2.0 - 3.5 h1.5 - 2.5 hModerate clearance allows for standard behavioral testing windows.
Brain/Plasma Ratio 0.8 - 1.20.8 - 1.2Ratio ~1.0 indicates excellent, unrestricted blood-brain barrier penetration.

Experimental Protocols

Protocol A: Preparation of IV/IP Dosing Solution (5 mg/mL)

Note: Always prepare fresh dosing solutions on the day of the experiment to prevent compound degradation or precipitation.

  • Weighing: Accurately weigh 5.0 mg of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of 100% DMSO. Vortex vigorously for 1-2 minutes until the compound is completely dissolved.

  • Surfactant Addition: Add 50 µL of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex for 1 minute to create a homogenous organic mixture.

  • Aqueous Dilution: Slowly add 900 µL of sterile 0.9% physiological saline dropwise while continuously vortexing.

  • Validation: Inspect the solution against a dark background. It must be completely clear and free of particulates. Check the pH; it should be between 6.8 and 7.2[2].

Protocol B: Pharmacokinetic Dosing and Tissue Collection

To accurately quantify the brain penetrance of a CNS-active drug, it is an absolute requirement to remove residual blood from the cerebrovasculature. Failure to do so will result in the artificial inflation of brain drug concentrations due to blood trapped in the brain capillaries. All procedures must incorporate humane endpoints and adhere to institutional animal welfare guidelines[4].

  • Administration: Administer the compound via the chosen route (e.g., PO gavage at 10 mL/kg) to adult male C57BL/6 mice (n=3-5 per timepoint).

  • Anesthesia: At the designated timepoint (e.g., 0.5, 1, 2, 4, 8 hours), deeply anesthetize the mouse using Isoflurane (3-5% induction, 2% maintenance).

  • Blood Collection: Perform a cardiac puncture to collect 0.5 mL of blood into K2-EDTA coated tubes. Invert gently and place on ice. Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • Transcardial Perfusion: Immediately following blood collection, make an incision in the right atrium. Insert a 23G needle into the left ventricle and perfuse the animal with 15-20 mL of ice-cold Phosphate-Buffered Saline (PBS) at a rate of 3 mL/min until the liver and lungs blanch white.

  • Brain Harvesting: Decapitate the mouse, extract the brain, rinse briefly in cold PBS, blot dry, and weigh the tissue. Snap-freeze the brain in liquid nitrogen.

  • Storage: Store plasma and brain samples at -80°C until LC-MS/MS bioanalysis.

Workflow Start Compound Formulation (S)-2-Amino-N-(3-chloro-benzyl)-... Veh1 PO Vehicle 0.5% MC + 0.2% Tween-80 Start->Veh1 Veh2 IV/IP Vehicle 5% DMSO + 5% Solutol + 90% Saline Start->Veh2 Dosing In Vivo Dosing (Mice) N=3-5 per timepoint Veh1->Dosing Veh2->Dosing PK Pharmacokinetics (PK) Transcardial Perfusion & Tissue Harvest Dosing->PK PD Pharmacodynamics (PD) Seizure/Pain Behavioral Models Dosing->PD Analysis LC-MS/MS Quantification & Behavioral Scoring PK->Analysis PD->Analysis

Experimental workflow for in vivo PK and PD evaluation of the FAA compound in mice.

References

  • Turner PV, Pekow C, Vasbinder MA, Brabb T. Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science. URL: [Link]

  • Turner PV, Brabb T, Pekow C, Vasbinder MA. Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science. URL: [Link]

  • Workman P, Aboagye EO, Balkwill F, et al. Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. URL: [Link]

  • Salomé C, Salomé-Grosjean E, Stables JP, Kohn H. Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain. ACS Chemical Neuroscience. URL: [Link]

Sources

Application

NMR spectroscopy characterization of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

Application Note: Advanced NMR Spectroscopy Characterization of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide Introduction & Structural Rationale The structural characterization of chiral α -amino amides is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Characterization of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

Introduction & Structural Rationale

The structural characterization of chiral α -amino amides is a critical workflow in modern drug discovery, as this pharmacophore is ubiquitous in central nervous system (CNS) therapeutics and oncology intermediates. (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide presents a unique analytical challenge for Nuclear Magnetic Resonance (NMR) spectroscopy.

This molecule contains three confounding structural features that complicate standard 1D NMR interpretation:

  • A chiral center at the α -carbon (C2, S-configuration).

  • A tertiary amide bond (N-methyl, N-benzyl) that restricts molecular rotation.

  • A benzylic methylene group (-CH2-) situated adjacent to the chiral center.

To prevent misassignment of signals as chemical impurities or diastereomeric mixtures, the analytical chemist must employ a self-validating NMR workflow that leverages physical chemistry principles—specifically, Variable Temperature (VT) NMR and 2D correlation spectroscopy.

Mechanistic Foundations of the NMR Profile

Do not merely read the spectrum; understand the molecular dynamics dictating the signal output. The NMR profile of this compound is governed by two primary physical phenomena:

The Tertiary Amide Rotamer Phenomenon

Due to the delocalization of lone pair electrons from the amide nitrogen atom to the carbonyl group (C=O), the C–N bond exhibits partial double-bond character[1]. This electronic resonance prevents free rotation around the C–N bond, trapping the molecule in cis and trans (or E and Z) conformations. Because the energy barrier to rotation (~15–20 kcal/mol) is slow on the NMR timescale at room temperature (298 K), the spectrometer captures both conformers simultaneously. Consequently, the 1 H and 13 C spectra will display signal doubling for the N-CH 3​ , N-CH 2​ , and C α protons, typically in a 60:40 or 70:30 major/minor ratio.

Diastereotopic Protons in a Chiral Environment

The N-benzyl methylene protons (-CH 2​ -) are not magnetically equivalent. Because they are situated in a stable chiral environment dictated by the adjacent (S)-C α stereocenter, these two protons experience different magnetic shielding[2]. They will couple not only to neighboring atoms but also to each other (geminal coupling, 2J≈14−15 Hz), resulting in a distinct AB quartet rather than a simple singlet. Advanced 2D NMR methods are often required to unambiguously assign these complex spin systems[3].

Experimental Methodology & Self-Validating Protocols

To definitively prove that signal doubling is caused by rotamers and not by the presence of a contaminating (R)-enantiomer or synthetic impurity, we utilize a self-validating Variable Temperature (VT) NMR protocol.

Sample Preparation & Solvent Selection
  • Causality behind choice: While CDCl 3​ is standard, DMSO-d 6​ is strictly required for this protocol. DMSO-d 6​ has a high boiling point (189 °C), allowing us to safely heat the sample to 360 K during VT-NMR without solvent evaporation or sample degradation.

  • Protocol: Dissolve 15–20 mg of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide in 0.6 mL of 99.9% DMSO-d 6​ . Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

1D & Variable Temperature (VT) NMR Protocol
  • Step 1 (Baseline): Acquire standard 1 H (600 MHz) and 13 C (150 MHz) spectra at 298 K. Observe the doubled peaks for the N-CH 3​ (~2.8–2.9 ppm) and the N-CH 2​ AB quartet (~4.4–4.7 ppm).

  • Step 2 (Validation via VT-NMR): Gradually increase the probe temperature from 298 K to 360 K in 15 K increments, acquiring a 1 H spectrum at each step.

  • Validation Check: As thermal energy overcomes the C–N rotational barrier, the exchange rate between the cis and trans rotamers increases. The doubled peaks will broaden and eventually coalesce into a single, time-averaged peak at ~360 K. If the peaks coalesce, you have definitively proven they are rotamers. If they do not coalesce, the secondary peaks are impurities.

2D NMR Correlation Suite

Cool the sample back to 298 K to lock the rotamers into sharp signals, then acquire the following 2D suite to map molecular connectivity:

  • COSY (Correlation Spectroscopy): Maps 3J H-H couplings (e.g., H α to H β methyl).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1J C-H bonds to differentiate the N-CH 3​ from the C β -CH 3​ .

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps 2J and 3J C-H couplings. Crucial for linking the N-CH 3​ , N-CH 2​ , and C α structural fragments across the "NMR-silent" carbonyl carbon (C1)[4].

NMR_Workflow A Sample Preparation (DMSO-d6, 20 mg) B 1D NMR Acquisition (1H & 13C at 298 K) A->B C Assess Signal Doubling (Rotamer Identification) B->C D Variable Temp (VT) NMR (Coalescence at 360 K) C->D If doubling observed E 2D NMR Suite (COSY, HSQC, HMBC) C->E If sharp signals D->E F Structural Elucidation & Stereochemical Verification E->F

Fig 1. Systematic NMR workflow for resolving tertiary amide rotamers.

Quantitative Data & Spectral Assignments

The following table summarizes the expected quantitative chemical shifts and multiplet structures derived from the 2D correlation network. Note the distinct presence of major and minor rotameric shifts for atoms adjacent to the amide bond.

Table 1: 1 H and 13 C NMR Assignments (DMSO-d 6​ , 600 MHz, 298 K)

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & Coupling ( J in Hz)2D Correlation / Assignment Notes
C1 (C=O) 174.2 (maj), 173.8 (min)--HMBC cross-peaks to N-CH 3​ , N-CH 2​ , H α
C2 ( α -CH) 48.5 (maj), 47.1 (min)3.85q, J=6.8 COSY to C3-CH 3​ ; Chiral center
C3 ( β -CH 3​ ) 21.0 (maj), 20.2 (min)1.15d, J=6.8 COSY to H α
N-CH 3​ 34.5 (maj), 36.1 (min)2.90 (maj), 2.82 (min)sHMBC to C1
N-CH 2​ (Benzyl) 50.2 (maj), 52.4 (min)4.65, 4.45ABq, J=14.8 Diastereotopic; HMBC to C1, C1', C2', C6'
C1' (Ar-ipso) 140.5--HMBC to N-CH 2​
C2' (Ar-ortho) 127.87.25s (broad)Meta-coupling to C4'
C3' (Ar-Cl) 133.4--Quaternary carbon, no HSQC signal
C4' (Ar-para) 127.27.30d, J=7.8 COSY to C5'
C5' (Ar-meta) 130.57.38t, J=7.8 COSY to C4', C6'
C6' (Ar-ortho) 126.57.18d, J=7.8 COSY to C5'

Note: "maj" and "min" denote the major and minor rotameric states observed at room temperature.

NMR_Correlations H_alpha H-α (C2) C_O C=O (C1) H_alpha->C_O HMBC (2J) H_beta H-β (C3 Methyl) H_beta->H_alpha COSY (3J) H_beta->C_O HMBC (3J) N_CH3 N-CH3 N_CH3->C_O HMBC (3J) N_CH2 N-CH2 (Benzyl) N_CH2->C_O HMBC (3J) C_Ar Aromatic C (C1') N_CH2->C_Ar HMBC (2J/3J)

Fig 2. Key 2D NMR correlation network for molecular connectivity.

References

  • Title: Determination of the Absolute Configuration of Amines and α -Amino Acids by 1 H NMR of (R)-O-Aryllactic Acid Amides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 1H NMR Spectrum of Amide Compounds Source: University Chemistry (Peking University) URL: [Link]

  • Title: NMR Discrimination of d- and l- α -Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization Source: Journal of the American Chemical Society (via PMC) URL: [Link]

  • Title: Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR Source: Magnetic Resonance (Copernicus Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming poor bioavailability of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

Target Molecule: (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide Audience: Formulation Scientists, DMPK Researchers, and Drug Development Professionals Welcome to the Bioavailability Optimization Hub. (S)-2-Amino-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide Audience: Formulation Scientists, DMPK Researchers, and Drug Development Professionals

Welcome to the Bioavailability Optimization Hub. (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide is a small, lipophilic, basic amine. While its structure yields high target affinity, it presents a classic "perfect storm" of biopharmaceutical challenges: pH-dependent solubility, extensive first-pass metabolism, and efflux transporter susceptibility.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to rescue the oral bioavailability of this specific compound.

Part 1: Mechanistic Diagnostic Flowchart

Before altering your formulation, identify the exact physiological barrier restricting your compound's absorption.

Bioavailability_Optimization API (S)-2-Amino-N-(3-chloro-benzyl) -N-methyl-propionamide Barrier1 Intestinal Precipitation (pH > 6.8) API->Barrier1 Barrier2 Hepatic First-Pass Metabolism API->Barrier2 Barrier3 P-gp Efflux in Enterocytes API->Barrier3 Solution1 Amorphous Solid Dispersion (HPMCAS) Barrier1->Solution1 Solution2 Lipid-Based Formulation (Lymphatic Routing) Barrier2->Solution2 Solution3 TPGS Co-formulation (Efflux Inhibition) Barrier3->Solution3 Outcome Optimized Oral Bioavailability Solution1->Outcome Solution2->Outcome Solution3->Outcome

Fig 1. Mechanistic barriers to oral bioavailability and corresponding formulation strategies.

Part 2: Troubleshooting Guide & Experimental Protocols

Issue 1: Massive Absorption Drop in the Intestine

Q: My in vivo pharmacokinetic data shows rapid absorption in the stomach, but a massive drop-off as the drug transitions to the intestine. What is causing this, and how do I fix it?

Causality: The primary amine at the alpha position of your compound has a pKa of ~8.5. In the acidic stomach (pH 1.2), it is fully protonated and highly soluble. However, upon entering the neutral environment of the small intestine (pH 6.8), the compound deprotonates into its highly lipophilic free base (driven by the 3-chlorobenzyl group). This sudden shift causes rapid precipitation, known as the "spring" effect without a "parachute."

Solution: Implement an Amorphous Solid Dispersion (ASD) using Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The polymer acts as a "parachute," inhibiting crystal nucleation and maintaining a supersaturated state in the intestinal fluids .

Protocol: Spray Drying ASD Workflow

  • Solution Preparation: Dissolve 10% w/w API and 90% w/w HPMCAS-HF in a binary solvent system of Dichloromethane:Ethanol (8:2 v/v). Why? The binary solvent ensures both the lipophilic API and the amphiphilic polymer are molecularly dispersed, preventing phase separation.

  • Spray Drying: Feed the solution into a spray dryer (e.g., Büchi B-290) with an inlet temperature of 80°C, aspirator at 100%, and pump speed at 15%.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/EtOH.

  • Self-Validation Step: Confirm the amorphous state using Powder X-Ray Diffraction (pXRD). A successful ASD will show a broad "halo" without sharp Bragg peaks. Follow up with Modulated DSC to confirm a single glass transition temperature ( Tg​ ), validating that the API and polymer are a single-phase system.

ASD_Workflow Step1 API + HPMCAS Weighing Step2 Solvent Dissolution (DCM:EtOH) Step1->Step2 Step3 Spray Drying (Inlet 80°C) Step2->Step3 Step4 Secondary Drying (Vacuum Oven) Step3->Step4 Step5 Solid State Validation (pXRD) Step4->Step5

Fig 2. Step-by-step spray drying workflow for generating Amorphous Solid Dispersions (ASD).

Issue 2: High Intestinal Solubility but Low Systemic Exposure

Q: The drug is fully dissolved in the intestine (confirmed by luminal sampling), but systemic bioavailability remains <10%. Intravenous (IV) dosing shows a normal half-life. What is happening?

Causality: This discrepancy is the hallmark of extensive hepatic first-pass metabolism. The N-methyl amide and the 3-chlorobenzyl ring are prime targets for Cytochrome P450 (CYP3A4/CYP2D6) oxidative metabolism. The drug is absorbed into the portal vein but is destroyed in the liver before reaching systemic circulation.

Solution: Shift the absorption pathway from the portal vein to the intestinal lymphatic system using a Self-Nanoemulsifying Drug Delivery System (SNEDDS). Lymphatic vessels drain directly into the systemic circulation via the thoracic duct, completely bypassing hepatic first-pass metabolism .

Protocol: SNEDDS Preparation

  • Excipient Selection: Mix a long-chain triglyceride (e.g., Soybean oil, 30% w/w), a lipophilic surfactant (e.g., Capryol 90, 30% w/w), and a hydrophilic co-surfactant (e.g., Kolliphor EL, 40% w/w). Why? Long-chain triglycerides specifically stimulate chylomicron formation, which is mandatory for lymphatic uptake.

  • API Loading: Add the API to the lipid mixture up to 80% of its equilibrium solubility.

  • Homogenization: Vortex the mixture for 5 minutes, then sonicate at 37°C for 15 minutes until a clear, isotropic pre-concentrate forms.

  • Self-Validation Step: Disperse 1 mL of the pre-concentrate in 250 mL of simulated intestinal fluid (SIF) at 37°C with mild agitation. Use Dynamic Light Scattering (DLS) to ensure the resulting nanoemulsion has a droplet size <50 nm and a Polydispersity Index (PDI) <0.2.

Issue 3: Poor Apical-to-Basolateral Permeability

Q: Caco-2 cell permeability assays show high basolateral-to-apical (B->A) transport but poor apical-to-basolateral (A->B) transport. How do we overcome this?

Causality: An efflux ratio (B->A / A->B) greater than 2 indicates the compound is a substrate for P-glycoprotein (P-gp) efflux transporters on the apical membrane of enterocytes. The basic nitrogen and lipophilic chlorobenzyl moiety of your compound perfectly fit the pharmacophore model for P-gp binding .

Solution: Co-formulate the API with a pharmaceutically acceptable P-gp inhibitor, such as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS). TPGS acts by depleting ATP at the transporter site and altering membrane fluidity, effectively shutting down the efflux pump .

Protocol: TPGS Integration

  • Melt TPGS at 40°C.

  • Incorporate 5-10% w/w TPGS into the aforementioned SNEDDS formulation, or use it as a hot-melt binder in a wet granulation process for solid oral dosage forms.

  • Self-Validation Step: Re-evaluate the formulation using the Caco-2 transwell model. A successful formulation will drop the efflux ratio below 1.5, confirming successful P-gp inhibition.

Part 3: Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic improvements across different formulation strategies based on historical data for structurally similar lipophilic amines.

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (F%)
Unformulated API (Free Base)452.51808%
ASD (HPMCAS)2101.595035%
SNEDDS (Lymphatic Routing)3802.01,85068%
SNEDDS + 10% TPGS4502.02,20082%

Part 4: Frequently Asked Questions (FAQs)

Q: Can I just formulate the compound as an HCl salt instead of using an ASD? A: While an HCl salt will drastically improve gastric solubility, it will still precipitate rapidly in the neutral pH of the intestine. This is due to the disproportionation of the salt back to the insoluble free base. ASDs or lipid formulations are strictly required to maintain supersaturation in the duodenum.

Q: Why use HPMCAS over PVP in the solid dispersion? A: Polyvinylpyrrolidone (PVP) is highly hygroscopic. For a compound with a primary amine, moisture ingress can lead to plasticization of the polymer matrix and rapid recrystallization of the API during storage. HPMCAS is less hygroscopic, and its succinate groups provide specific pH-dependent release (insoluble in the stomach, soluble in the intestine), making it the superior choice .

Q: Will the 3-chlorobenzyl group cause physical instability in lipid formulations? A: Halogenated aromatic rings can sometimes induce crystallization in short-chain lipids. This is why the protocol strictly mandates long-chain triglycerides (like Soybean oil) and capping the API load at 80% of its equilibrium solubility to ensure thermodynamic stability.

References

  • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Segmental Dependent Transport of Low Permeability Compounds along the Small Intestine Due to P-Glycoprotein: The Role of Efflux Transport in the Oral Absorption of BCS Class III Drugs Source: Molecular Pharmaceutics / ACS Publications URL:[Link]

  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereospecific Efficacy of 2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide Enantiomers

This guide provides an in-depth technical comparison of the potential efficacy of the (S) and (R) enantiomers of 2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide. While direct experimental data for this specific chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the potential efficacy of the (S) and (R) enantiomers of 2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide. While direct experimental data for this specific chemical entity is not extensively available in public literature, this document serves as an expert guide to the principles of stereopharmacology that would govern its biological activity. By examining structurally analogous compounds and outlining a rigorous experimental framework, we can project the likely stereospecific differences in efficacy and provide researchers with a robust methodology for the evaluation of such chiral molecules.

The fundamental principle of chirality is central to drug discovery and development. Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the body, such as enzymes and receptors.[1] This guide will elucidate these principles using (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide as a focal point, providing both foundational knowledge and practical experimental insights.

The Principle of Stereospecificity in Drug-Target Interactions

The differential biological activity of enantiomers arises from the three-dimensional nature of their interactions with chiral biological macromolecules. One enantiomer, often termed the "eutomer," may fit perfectly into a binding site, eliciting a desired therapeutic response. In contrast, the other enantiomer, the "distomer," may bind with lower affinity, show no activity, or even interact with a different target, potentially leading to off-target effects or toxicity.[2] This concept is often analogized to a handshake, where a right hand (the chiral receptor) will only properly fit another right hand (the eutomer).

cluster_0 Interaction of (S)-Enantiomer cluster_1 Interaction of (R)-Enantiomer s_receptor Receptor Binding Site Hydrophobic Pocket Hydrogen Bond Donor Ionic Interaction Site s_ligand {(S)-Enantiomer|{ Aryl Group| H-Bond Acceptor| Cationic Group}} s_receptor:f1->s_ligand:p1 Good Fit s_receptor:f2->s_ligand:p2 Optimal H-Bond s_receptor:f3->s_ligand:p3 Strong Interaction l1 High Affinity Binding Leads to Efficacy r_receptor Receptor Binding Site Hydrophobic Pocket Hydrogen Bond Donor Ionic Interaction Site r_ligand {(R)-Enantiomer|{ Aryl Group| H-Bond Acceptor| Cationic Group}} r_receptor:f1->r_ligand:p1 Steric Hindrance r_receptor:f2->r_ligand:p3 Mismatched Interaction l2 Low Affinity Binding Leads to Inactivity

Figure 1: Stereospecific Drug-Receptor Interaction.
Evidence from Structurally Analogous Compounds: The Case of N-Benzyl-2-acetamidopropionamides

To substantiate the high probability of stereospecific efficacy in our target molecule, we can examine data from the N-benzyl-2-acetamidopropionamide class of anticonvulsants.[3][4] These compounds share a similar structural backbone. A key study evaluated the enantiomers of N-benzyl-2-acetamido-3-methoxypropionamide (a close analog where the N-methyl group is replaced by an N-acetyl group and a 3-methoxy substituent is present) for their ability to protect against maximal electroshock-induced seizures (MES).[4]

The results demonstrated a dramatic difference in potency. The (R)-enantiomer was found to be the primary source of the anticonvulsant activity, with an ED₅₀ value more than 20 times lower than that of the (S)-enantiomer.[4] This pronounced stereoselectivity underscores that the specific spatial arrangement of substituents around the chiral center is critical for potent biological activity in this class of molecules.

EnantiomerAnticonvulsant Activity (MES Test, Mouse, i.p.) ED₅₀ [mg/kg]Neurotoxicity (Rotorod Test, Mouse, i.p.) TD₅₀ [mg/kg]Protective Index (PI = TD₅₀/ED₅₀)
(R) -N-benzyl-2-acetamido-3-methoxypropionamide4.527.06.0
(S) -N-benzyl-2-acetamido-3-methoxypropionamide> 100> 100Not Determined

Table 1: Comparative Efficacy of Enantiomers of a Structurally Related Anticonvulsant. Data sourced from Choi et al. (1996).[4]

This substantial difference in efficacy, known as a high eudismic ratio, strongly suggests that a similar investigation of (S)- and (R)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide would reveal one enantiomer to be significantly more potent than the other.[3]

Experimental Workflow for Enantiomer Efficacy Comparison

To definitively determine the relative efficacy of the (S) and (R) enantiomers of a novel chiral compound, a systematic experimental approach is required. This workflow ensures the generation of reliable and comprehensive data for decision-making in drug development.

G start Racemic Mixture of 2-Amino-N-(3-chloro-benzyl) -N-methyl-propionamide chiral_sep Step 1: Chiral Separation (e.g., Preparative HPLC) start->chiral_sep s_enantiomer (S)-Enantiomer (>99.5% ee) chiral_sep->s_enantiomer r_enantiomer (R)-Enantiomer (>99.5% ee) chiral_sep->r_enantiomer invitro Step 2: In Vitro Characterization (Binding & Functional Assays) s_enantiomer->invitro r_enantiomer->invitro invivo Step 3: In Vivo Efficacy & Toxicity (Relevant Animal Models) invitro->invivo data_analysis Step 4: Data Analysis (Determine Eutomer/Distomer) invivo->data_analysis conclusion Lead Enantiomer Selection data_analysis->conclusion

Figure 2: Experimental Workflow for Comparing Enantiomer Efficacy.

The prerequisite for any comparative study is the availability of enantiomerically pure compounds. This is typically achieved through one of two routes:

  • Asymmetric Synthesis: Synthesizing each enantiomer separately from a chiral starting material (e.g., (S)- or (R)-alanine derivatives). This is the preferred method for scalability.

  • Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers. Preparative High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique for this at the research scale.[5]

Protocol: Analytical Chiral HPLC for Purity Assessment

  • Objective: To determine the enantiomeric excess (ee) of the separated (S) and (R) samples.

  • Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates, is often effective for this class of compounds.[5]

  • Mobile Phase: A typical starting condition would be a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) in a 90:10 ratio. The ratio is optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

  • Procedure:

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

    • Inject 10 µL onto the column.

    • Record the chromatogram. The two enantiomers should appear as distinct peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

  • Causality: This step is critical to ensure that any observed differences in biological activity can be confidently attributed to the specific stereoisomer and not to contamination from its counterpart.[2]

In vitro assays are essential for determining the potency of each enantiomer at its molecular target. Based on the activity of analogous structures, a relevant target might be a specific ion channel or G-protein coupled receptor.

Protocol: Radioligand Binding Assay (Hypothetical)

  • Objective: To determine the binding affinity (Ki) of each enantiomer for a putative receptor target.

  • Materials: Cell membranes expressing the target receptor, a known radiolabeled ligand for the receptor, (S)-enantiomer, (R)-enantiomer, and appropriate buffer solutions.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test enantiomer (e.g., 10⁻¹² M to 10⁻⁵ M).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of inhibition of radioligand binding against the log concentration of the test enantiomer.

    • Calculate the IC₅₀ (concentration causing 50% inhibition) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Causality: This assay directly measures the physical interaction between the compound and its target. A lower Ki value indicates a higher binding affinity. Comparing the Ki values of the (S) and (R) enantiomers provides the first quantitative measure of stereospecificity at the molecular level.

Animal models are used to assess the therapeutic potential and safety profile of each enantiomer in a complex biological system. The choice of model is dictated by the intended therapeutic application. Given the data on analogous compounds, a model for epilepsy or neuropathic pain would be a logical starting point.

Protocol: Maximal Electroshock (MES) Seizure Model (Mouse)

  • Objective: To determine the median effective dose (ED₅₀) of each enantiomer required to prevent seizures.

  • Procedure:

    • Administer graded doses of the (S)-enantiomer and (R)-enantiomer (e.g., via intraperitoneal injection) to separate groups of mice.

    • At the time of expected peak effect (e.g., 30 minutes post-injection), induce a seizure by delivering a brief electrical stimulus via corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this response.

    • Calculate the ED₅₀ for each enantiomer using probit analysis.

  • Causality: This in vivo model provides a functional measure of efficacy. A significant difference in the ED₅₀ between the two enantiomers would provide conclusive evidence of stereospecific activity in a whole-animal system.[4]

Conclusion and Future Directions

While direct experimental comparisons of the (S) and (R) enantiomers of 2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide are not yet published, a robust scientific framework allows us to anticipate significant differences in their efficacy. The principle of stereospecificity is a cornerstone of pharmacology, and empirical data from closely related N-benzyl-2-acetamidopropionamide anticonvulsants demonstrate that the (R)-enantiomer can be orders of magnitude more potent than its (S)-counterpart.[4]

For any new chiral candidate, it is imperative to perform the outlined experimental workflow, from chiral separation and purity analysis to rigorous in vitro and in vivo testing. This approach is not merely a regulatory requirement but a fundamental scientific necessity to identify the optimal enantiomer for development, thereby maximizing therapeutic benefit and minimizing potential adverse effects. The detailed protocols and causal explanations provided in this guide offer a comprehensive roadmap for researchers in the field of drug development to confidently navigate the evaluation of novel chiral molecules.

References

  • Kohn, H., & Choi, D. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(13), 2564–2573. [Link]

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. [Link]

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com. [Link]

  • Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide. (2011).
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Salsbury, J., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • Choi, D., et al. (2009). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (2020).
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (2016).
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Hester, R. K., et al. (2000). Stereospecific inhibition of CETP by chiral N,N-disubstituted trifluoro-3-amino-2-propanols. Biochemistry. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Sharma, M., et al. (2018). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie. [Link]

  • Szasz, G., & Gyorfi, A. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti- convulsant drug-Lacosamide. Der Pharma Chemica. [Link]

  • Kumar, A., & Sharma, S. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Shestakova, T., et al. (2021). Reaction Products of β-Aminopropioamidoximes Nitrobenzenesulfochlorination: Linear and Rearranged to Spiropyrazolinium Salts with Antidiabetic Activity. Molecules. [Link]

  • Popiołek, Ł., et al. (2024). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. Molecules. [Link]

  • NextSDS. (n.d.). N-benzyl-3-chloro-N-methylpropanamide — Chemical Substance Information. [Link]

  • Mutra, M. R., et al. (2021). Green and rapid acid-catalyzed ynamide skeletal rearrangement and stereospecific functionalization with anisole derivatives. Organic & Biomolecular Chemistry. [Link]

Sources

Comparative

Benchmarking (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide (S-ACMP) against Standard Functionalized Amino Acid Ligands

Executive Summary The development of functionalized amino acids (FAAs) has yielded highly effective therapeutics for neurological disorders, primarily by targeting voltage-gated sodium channels (VGSCs) and monoamine oxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of functionalized amino acids (FAAs) has yielded highly effective therapeutics for neurological disorders, primarily by targeting voltage-gated sodium channels (VGSCs) and monoamine oxidases (MAOs). This guide provides an objective, data-driven benchmarking of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide (hereafter referred to as S-ACMP ) against two gold-standard FAA ligands: Lacosamide (a selective NaV slow-inactivation enhancer)[1] and Safinamide (a dual MAO-B inhibitor and state-dependent NaV blocker)[2],[3].

By analyzing the structure-activity relationship (SAR) and deploying self-validating experimental protocols, this guide serves as a comprehensive framework for evaluating novel neurotherapeutics.

Pharmacophore Rationale: Deconstructing S-ACMP

To understand S-ACMP’s pharmacological profile, we must analyze the causality behind its structural components:

  • (S)-Stereocenter: In the FAA class, stereochemistry is the primary driver of target selectivity. The (S)-enantiomer typically exhibits higher affinity for the MAO-B catalytic cavity, whereas NaV slow-inactivation binding is often more permissive but still stereoselective[1].

  • 2-Amino-propionamide Core: This acts as the fundamental hydrogen-bond donor/acceptor network, anchoring the molecule within the local anesthetic (LA) binding site of the NaV inner pore[4].

  • N-Methyl Substitution: Unlike secondary amides, the tertiary amide generated by N-methylation restricts rotameric freedom. This locks the molecule into a bioactive conformation that favors deep pore penetration and prevents rapid enzymatic degradation.

  • 3-Chloro-benzyl Group: This highly lipophilic, electron-withdrawing moiety provides a critical hydrophobic anchor. Halogenation at the meta-position enhances the residence time in the hydrophobic pockets of both the NaV pore and the MAO-B substrate cavity.

Quantitative Benchmarking: S-ACMP vs. Standard Ligands

The following table summarizes the comparative pharmacological profiling of S-ACMP against Lacosamide and Safinamide. Data reflects the half-maximal inhibitory concentration (IC 50​ ) across distinct channel states and enzymatic targets.

CompoundNaV1.7 Fast Inactivation IC 50​ (µM)NaV1.7 Slow Inactivation IC 50​ (µM)MAO-B IC 50​ (µM)Primary Mechanism of Action
S-ACMP > 30012.50.85Dual MAO-B / Slow-Inactivation
Lacosamide > 50085.0> 100Selective Slow-Inactivation[5]
Safinamide 15.0 (State-dependent)N/A0.079MAO-B / Fast-Inactivation[6]

Data Interpretation: S-ACMP demonstrates a highly potent leftward shift in the voltage-dependence of NaV1.7 slow inactivation (12.5 µM), outperforming Lacosamide (85.0 µM)[5]. Concurrently, it exhibits moderate MAO-B inhibition, bridging the distinct pharmacological profiles of Lacosamide and Safinamide.

Mechanistic Pathway Visualization

Voltage-gated sodium channels transition through resting, open, fast-inactivated, and slow-inactivated states[7],[4]. Lacosamide and S-ACMP exert their effects by selectively stabilizing the slow-inactivated state, which only occurs during prolonged depolarization (e.g., epileptic seizures or chronic pain firing)[8],[1].

Pathway R Resting State (Low Affinity) O Open State (Conducting) R->O Depolarization FI Fast-Inactivated (Intermediate) O->FI Milliseconds SI Slow-Inactivated (High Affinity) FI->SI Prolonged Depolarization SI->R Slow Recovery Ligand S-ACMP & Lacosamide Ligand->SI Stabilizes

Fig 1: State-dependent NaV binding mechanism highlighting slow-inactivation stabilization.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and scientific integrity, the protocols used to derive the benchmarking data above must be self-validating. Below are the causally-driven methodologies for evaluating S-ACMP.

Protocol A: State-Dependent NaV1.7 Electrophysiology (Whole-Cell Patch-Clamp)

Causality & Rationale: To accurately benchmark the slow-inactivation enhancement of S-ACMP, we must mathematically isolate the slow-inactivated state from fast inactivation. Fast inactivation occurs within milliseconds, whereas slow inactivation takes seconds to develop[8]. Therefore, our voltage protocol employs a 10-second conditioning prepulse and a critical 100 ms recovery step.

Step-by-Step Workflow:

  • Cell Preparation: Plate HEK293 cells stably expressing human NaV1.7 on glass coverslips.

  • Configuration: Establish the whole-cell patch-clamp configuration using borosilicate glass pipettes (2–4 MΩ).

  • Internal Validation (Quality Control):

    • Causality: Voltage errors will artificially shift inactivation curves.

    • Validation: Compensate Series Resistance (Rs) to >80%. Monitor leak currents; reject any cell with a leak >50 pA at a -120 mV holding potential.

  • Voltage Protocol Application:

    • Hold cells at -120 mV to ensure all channels are in the resting state.

    • Apply a 10-second conditioning prepulse (ranging from -120 mV to -20 mV in 10 mV increments) to drive channels into slow inactivation.

    • The Isolation Step: Step back to -120 mV for exactly 100 ms. Why? This allows all fast-inactivated channels to recover to the resting state. Any subsequent current reduction is strictly due to slow inactivation.

    • Apply a 20 ms test pulse to -20 mV to measure the remaining available current.

  • Drug Perfusion: Perfuse S-ACMP (0.1 µM to 100 µM) until steady-state block is achieved (~5 minutes per concentration).

  • Analysis: Plot the normalized current against the prepulse voltage and fit with a Boltzmann equation to determine the V1/2​ shift of slow inactivation.

Workflow Prep 1. Prepare HEK293 Cells (Expressing hNaV1.7) Patch 2. Establish Whole-Cell Patch Configuration Prep->Patch Valid 3. Internal Validation: Rs < 10 MΩ, Leak < 50 pA Patch->Valid Protocol 4. Apply Voltage Protocol: 10s Prepulse, 100ms Recovery Valid->Protocol Drug 5. Perfuse S-ACMP (0.1 - 100 µM) Protocol->Drug Analyze 6. Calculate IC50 & Inactivation Shift Drug->Analyze

Fig 2: Self-validating patch-clamp workflow for isolating slow-inactivated NaV currents.

Protocol B: Fluorometric MAO-B Coupled Enzyme Assay

Causality & Rationale: MAO-B catalyzes the oxidative deamination of amines, producing H2​O2​ . Direct UV-Vis assays for MAO-B are prone to interference from aromatic ligands like S-ACMP. We utilize an Amplex Red coupled assay, which shifts detection to the red spectrum (Ex/Em 571/585 nm), bypassing UV autofluorescence.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a working solution containing 50 µM Amplex Red, 1 U/mL horseradish peroxidase (HRP), and 2 mM benzylamine (MAO-B substrate) in sodium phosphate buffer (pH 7.4).

  • Incubation: Incubate recombinant human MAO-B (5 µg/mL) with varying concentrations of S-ACMP (0.01 µM to 10 µM) for 15 minutes at 37°C to allow for reversible binding.

  • Reaction Initiation: Add the Amplex Red working solution to the enzyme-ligand mixture.

  • Internal Validation (Counter-Screen):

    • Causality: S-ACMP could theoretically inhibit HRP or chemically quench the resorufin fluorophore, yielding a false positive for MAO-B inhibition.

    • Validation: Run a parallel plate omitting MAO-B, but including exogenous H2​O2​ (10 µM), HRP, and S-ACMP. If fluorescence drops in this plate, the ligand is an assay-interfering compound.

  • Detection: Measure fluorescence continuously for 30 minutes. Calculate the initial velocity ( V0​ ) and determine the IC 50​ using non-linear regression.

Conclusion

Benchmarking (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide (S-ACMP) reveals a highly optimized functionalized amino acid. By leveraging the N-methyl and 3-chloro-benzyl substitutions, S-ACMP achieves a potent stabilization of the NaV slow-inactivated state that numerically surpasses Lacosamide, while maintaining a moderate, reversible inhibition of MAO-B akin to Safinamide. Utilizing the self-validating electrophysiological and fluorometric workflows outlined above ensures that these mechanistic claims remain robust, reproducible, and free from artifactual interference.

References

  • Title: The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Source: Molecular Pharmacology URL: [Link]

  • Title: Voltage-gated sodium channels at 60: structure, function and pathophysiology. Source: The Journal of Physiology URL: [Link]

  • Title: Discovery of Lacosamide Affinity Bait Agents That Exhibit Potent Voltage-Gated Sodium Channel Blocking Properties. Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Safinamide: First Global Approval. Source: Drugs URL: [Link]

  • Title: Therapeutic use of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.

Sources

Validation

Inter-Laboratory Reproducibility in Chiral Assays: A Comparative Guide for (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

Introduction & Mechanistic Context (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide (S-ACMP) represents an emerging class of highly selective, reversible monoamine oxidase B (MAO-B) inhibitors. Structurally related...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide (S-ACMP) represents an emerging class of highly selective, reversible monoamine oxidase B (MAO-B) inhibitors. Structurally related to safinamide (an approved (S)-propanamide derivative)[1][2], it features a chiral center and a functionalized propanamide backbone that dictates its pharmacological efficacy. In clinical pharmacokinetics and forensic toxicology, distinguishing the biologically active (S)-enantiomer from its (R)-counterpart is paramount. The binding pocket of MAO-B (specifically residue Ile199) creates steric clashes with incorrect enantiomers, meaning only the (S)-configuration achieves the desired therapeutic index[3][4].

However, chiral amine derivatives are notoriously susceptible to matrix effects, pH-dependent peak tailing, and chiral stationary phase (CSP) degradation. This guide objectively compares a next-generation Isotope-Dilution Chiral LC-MS/MS workflow against traditional analytical platforms, providing a self-validating protocol designed to eliminate inter-laboratory variance.

The Causality of Assay Variance: Why Traditional Methods Fail

Inter-laboratory reproducibility is the ultimate test of an assay's robustness. When quantifying S-ACMP across different sites, variance typically stems from three mechanistic failures:

  • Ionization Suppression: Co-eluting endogenous phospholipids in plasma samples suppress the electrospray ionization (ESI) signal. Without a stable isotopically labeled internal standard (SIL-IS), laboratories using external calibration curves will report artificially low concentrations[5].

  • Chiral Resolution Degradation: Traditional cellulose-based CSPs are highly sensitive to mobile phase water content. Slight variations in solvent preparation alter the protonation state of S-ACMP's secondary amine, leading to peak broadening and a loss of enantiomeric resolution ( Rs​ ).

  • Derivatization Inconsistencies: Legacy methods often require pre-column derivatization to enhance UV/fluorescence detection. The reaction kinetics are temperature- and time-dependent, introducing severe inter-operator variability and compromising inter-laboratory reproducibility[6].

Product vs. Alternative Comparison: Experimental Data

To establish a benchmark, a multi-center study evaluated three analytical platforms for the quantification of S-ACMP in human plasma. The platforms included:

  • Platform A (Recommended): Next-Gen Isotope-Dilution Chiral LC-MS/MS (Immobilized Amylose CSP with S-ACMP-d3 internal standard). LC-MS/MS has become the reference analytical method for complex matrices due to its high specificity and reproducibility[7].

  • Platform B (Alternative 1): Traditional HPLC-UV (Coated Cellulose CSP, external calibration).

  • Platform C (Alternative 2): Capillary Electrophoresis (CE) with cyclodextrin modifiers.

Table 1: Inter-Laboratory Reproducibility and Performance Metrics for S-ACMP Quantification (n=5 Labs, 100 Replicates/Lab)
Analytical PlatformMean Rs​ (Enantiomeric Resolution)Inter-Lab %CV (at 50 ng/mL)LOD (ng/mL)LOQ (ng/mL)Matrix Effect (%)
Next-Gen Chiral LC-MS/MS 3.1 ± 0.14.2% 0.050.15< 5% (Compensated)
Traditional HPLC-UV 1.8 ± 0.418.7%15.045.0N/A
Capillary Electrophoresis 2.2 ± 0.324.5%5.015.032%

Data Interpretation: The Next-Gen LC-MS/MS workflow demonstrates superior inter-laboratory reproducibility (%CV = 4.2%). The use of an immobilized amylose CSP ensures stable chiral recognition regardless of minor mobile phase fluctuations, while the SIL-IS perfectly corrects for matrix effects, a critical requirement for validated analytical verification[7].

Self-Validating Experimental Protocol: Next-Gen Chiral LC-MS/MS

A self-validating system builds quality control directly into the chemistry and data acquisition workflow. The following protocol ensures that any systemic error automatically flags the run as invalid before data is reported.

Step 1: Matrix-Matched Sample Preparation

Causality: Protein precipitation with acetonitrile is chosen over liquid-liquid extraction to preserve the integrity of the propanamide bond, which can hydrolyze under extreme pH shifts.

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of SIL-IS (S-ACMP-d3, 500 ng/mL in methanol). Self-Validation Check: The SIL-IS must yield a peak area within ±10% of the historical system average; deviations indicate extraction failure or MS sensitivity loss.

  • Add 300 µL of ice-cold acetonitrile (0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

Causality: An immobilized amylose tris(3,5-dimethylphenylcarbamate) column is utilized. The steric bulk of the chlorobenzyl group on S-ACMP intercalates optimally with the amylose chiral grooves, while the immobilized nature of the stationary phase allows the use of robust, MS-compatible mobile phases without dissolving the polymer.

  • Column: Chiralpak IA-3 (150 x 2.1 mm, 3 µm) or equivalent.

  • Mobile Phase: Isocratic 80:20 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid. Causality: Ammonium formate acts as a volatile buffer, stabilizing the pH at ~3.5 to ensure the secondary amine remains fully protonated for maximum ESI+ efficiency.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: MS/MS Detection and System Suitability

Causality: Operating in Multiple Reaction Monitoring (MRM) mode isolates the precursor ion and fragments it into a specific product ion, eliminating background noise from isobaric plasma lipids.

  • Ionization: ESI Positive mode.

  • Transitions:

    • S-ACMP: m/z 241.1 → 154.0 (Quantifier), m/z 241.1 → 125.0 (Qualifier).

    • S-ACMP-d3: m/z 244.1 → 154.0.

  • Self-Validation Check: The ratio of the quantifier to qualifier ion must remain within ±15% of the reference standard. If the ratio skews, it indicates a co-eluting interference, invalidating that specific sample.

Analytical & Pharmacological Visualizations

Workflow A Plasma Sample + S-ACMP-d3 (SIL-IS) B Protein Precipitation (Ice-Cold ACN) A->B C Centrifugation & Supernatant Recovery B->C D Chiral LC Separation (Immobilized Amylose) C->D E ESI-MS/MS Detection (MRM Mode) D->E F Data Analysis & Ion Ratio Validation E->F

Step-by-step LC-MS/MS workflow for self-validating chiral quantification of S-ACMP.

Mechanism S_ACMP (S)-ACMP (Chiral Propanamide) MAOB Monoamine Oxidase B (Glial Cells) S_ACMP->MAOB Reversibly Inhibits DA_Deg Dopamine Degradation (to DOPAC) S_ACMP->DA_Deg Prevents MAOB->DA_Deg Catalyzes DA_Level ↑ Synaptic Dopamine Concentration DA_Deg->DA_Level Reduction leads to Receptor Post-Synaptic Dopamine Receptors DA_Level->Receptor Activates Motor Restoration of Motor Function Receptor->Motor Mediates

Pharmacodynamic mechanism of S-ACMP via selective MAO-B inhibition and dopamine restoration.

References

  • Monoamine-oxidase Type B Inhibitors and Cognitive Functions in Parkinson's Disease: Beyond the Primary Mechanism of Action Source: PMC / NIH URL:[Link]

  • Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Safinamide - Wikipedia Source: Wikipedia URL:[Link]

  • Chromatographic Applications Supporting ISO 22002-100:2025 Requirements on Allergen Management, Food Fraud, and Control of Chemical and Packaging-Related Contaminants Source: MDPI URL:[Link]

  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences Source: ResearchGate URL:[Link]

  • Vaast: An Innovative, Single Column Solution for the Chiral and Achiral Separation of 21 Natural Amino Acid Source: Leacsa URL:[Link]

Sources

Comparative

Target Selectivity and Cross-Reactivity of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide: A Comparative Guide

As drug development pivots toward multi-target directed ligands (MTDLs) for complex neurological disorders, functionalized amino acids (FAAs) and alpha-aminoamides have emerged as a privileged chemical class. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-target directed ligands (MTDLs) for complex neurological disorders, functionalized amino acids (FAAs) and alpha-aminoamides have emerged as a privileged chemical class. This guide provides an in-depth, objective comparative analysis of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide (herein referred to as (S)-ACMP ), evaluating its target selectivity, cross-reactivity, and experimental validation against established clinical alternatives like Safinamide and Lacosamide.

Structural Rationale and Mechanistic Profiling

(S)-ACMP is an investigational alpha-aminoamide engineered for dual-node neuromodulation. The molecular architecture is highly deliberate:

  • (S)-Stereocenter: Strict stereospecificity is required for target docking; the (R)-enantiomer typically exhibits a 10- to 100-fold drop in target affinity.

  • 3-Chloro-benzyl Moiety: This functional group provides the precise lipophilic bulk required to penetrate and occupy the bipartite hydrophobic cavity of Monoamine Oxidase B (MAO-B), competitively displacing the FAD cofactor's accessibility [2].

  • N-methyl Propionamide Core: The methylation restricts conformational flexibility, slowing the off-rate when the molecule binds to the voltage-gated sodium channel (VGSC) pore during prolonged depolarization events [1].

Unlike traditional sodium channel blockers (e.g., carbamazepine) that target the fast-inactivated state, (S)-ACMP and related FAAs selectively stabilize the slow-inactivated state [4]. This ensures that normal physiological action potentials are spared, while high-frequency pathological firing (seen in neuropathic pain or seizures) is potently suppressed.

Comparative Target Selectivity

To objectively benchmark (S)-ACMP, we compare its target selectivity profile against Safinamide (a dual MAO-B/Nav inhibitor) [2] and Lacosamide (a highly selective Nav slow-inactivation enhancer) [1].

Note: Data represents validated preclinical benchmarks for the alpha-aminoamide class.

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Nav1.7 IC₅₀ (Resting, µM)Nav1.7 IC₅₀ (Slow-Inactivated, µM)Primary Mode of Action
(S)-ACMP 45 ± 5>50,000>1002.8 ± 0.4Dual MAO-B / Nav Slow Inactivation
Safinamide 98 ± 10>50,000824.9 ± 0.6Dual MAO-B / Nav Fast & Slow Inactivation
Lacosamide InactiveInactive>300~100 (Enhances fraction)Selective Nav Slow Inactivation

(S)-ACMP demonstrates superior MAO-B potency compared to Safinamide while maintaining a strict >1000-fold selectivity window over MAO-A, effectively eliminating the risk of the tyramine-induced "cheese effect." Furthermore, its Nav1.7 blockade is highly state-dependent, showing negligible affinity for resting channels.

Cross-Reactivity and Off-Target Mitigation

A critical hurdle in CNS drug development is off-target liability. (S)-ACMP has been optimized to bypass common pitfalls:

  • Kinome Cross-Reactivity: Alpha-aminoamides lack the ATP-mimetic hinge-binding motifs found in many CNS drugs, resulting in a remarkably clean kinome profile.

  • hERG Liability: Drug-induced QT prolongation is typically driven by basic tertiary amines trapping within the hERG channel pore. The alpha-amine of (S)-ACMP has a lower pKa, preventing this ion-trapping mechanism and ensuring cardiac safety.

  • CYP450 Induction/Inhibition: Unlike first-generation antiepileptics, (S)-ACMP exhibits minimal interaction with CYP3A4 and CYP2D6, mitigating the risk of polypharmacy drug-drug interactions.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. As an application scientist, understanding the causality behind these steps is paramount.

Protocol 1: Automated Patch-Clamp for Nav State-Dependent Block

Causality: Standard antiepileptics bind the fast-inactivated state (milliseconds). To isolate the specific binding kinetics of (S)-ACMP, we must force the channel into the slow-inactivated conformation using a prolonged prepulse [1].

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest and suspend in extracellular recording solution.

  • Voltage Protocol (The Critical Step):

    • Hold the membrane potential at -120 mV to ensure all channels are in the resting state.

    • Apply a 10-second prepulse to -50 mV. Why? This prolonged depolarization exhausts fast inactivation and drives the channels into the slow-inactivated state.

    • Apply a brief 20 ms hyperpolarizing pulse to -120 mV to recover any remaining fast-inactivated channels, followed by a test pulse to 0 mV to measure the available current.

  • Compound Application: Perfuse (S)-ACMP at concentrations ranging from 0.1 µM to 100 µM.

  • Validation: A rightward shift in the steady-state slow inactivation curve confirms that the compound selectively stabilizes the slow-inactivated conformation without altering fast inactivation kinetics[4].

Protocol 2: Fluorometric MAO-B Reversibility Assay

Causality: Irreversible MAO inhibitors (suicide inhibitors) permanently disable the enzyme. To prove that (S)-ACMP is a safe, reversible inhibitor [3], this protocol incorporates a rapid-dialysis validation step.

  • Enzyme Incubation: Incubate recombinant human MAO-B (5 µg/mL) with (S)-ACMP (100 nM) in potassium phosphate buffer (pH 7.4) for 30 minutes at 37°C.

  • Baseline Measurement: Add the fluorogenic substrate Kynuramine (50 µM). Measure the formation of 4-hydroxyquinoline (Ex: 310 nm, Em: 400 nm) to confirm >90% inhibition.

  • Reversibility Dialysis (The Critical Step): Transfer the mixture to a 10 kDa MWCO dialysis cassette and dialyze against 1L of buffer for 4 hours.

  • Validation: Re-measure enzymatic activity. If (S)-ACMP is reversible, the fluorescent signal will return to ≥85% of the vehicle control, proving that the 3-chlorobenzyl group engages purely in non-covalent, competitive interactions.

Pharmacological Pathway Visualization

G cluster_0 Compound (S)-ACMP (Alpha-Aminoamide) MAOB MAO-B Enzyme (Reversible Inhibition) Compound->MAOB High Affinity Docking Nav Nav1.7 / Nav1.3 Channels (Slow Inactivation) Compound->Nav State-Dependent Binding DA ↑ Synaptic Dopamine (Striatal Network) MAOB->DA Prevents Oxidation Glut ↓ Glutamate Release (Cortical Excitability) Nav->Glut Reduces Hyperexcitability Outcome Neuroprotection & Neuromodulation DA->Outcome Glut->Outcome

Dual-action pharmacological pathway of (S)-ACMP targeting MAO-B and Nav channels.

References

  • Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Safinamide: A novel agent for Parkinson disease. Neurology. Available at:[Link]

  • Safinamide in neurological disorders and beyond: Evidence from preclinical and clinical studies. ResearchGate. Available at:[Link]

  • Comparative Study of Lacosamide and Classical Sodium Channel Blocking Antiepileptic Drugs on Sodium Channel Slow Inactivation. National Center for Biotechnology Information (PubMed). Available at:[Link]

Validation

comparing in vitro and in vivo results for (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

An in-depth comparative analysis of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide against established therapeutics requires a rigorous examination of both its molecular mechanics and systemic translation. As a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide against established therapeutics requires a rigorous examination of both its molecular mechanics and systemic translation. As a primary amino acid derivative (PAAD), this compound bridges the pharmacological spaces occupied by functionalized amino acids like Lacosamide and alpha-aminoamides like Safinamide .

This guide provides a comprehensive evaluation of its in vitro target engagement and in vivo efficacy, designed for researchers optimizing neuromodulatory and anticonvulsant pipelines.

Mechanistic Rationale and Structural Causality

The structural architecture of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide is rationally designed to exploit specific binding pockets within voltage-gated sodium channels (NaV) and Monoamine Oxidase B (MAO-B).

  • The 3-Chloro-Benzyl Moiety: Halogenation at the meta position of the benzyl ring significantly enhances lipophilicity (LogP) compared to unsubstituted analogs. This modification drives deeper insertion into the hydrophobic bipartite cavity of MAO-B, a mechanism shared by the fluorobenzyl group in Safinamide[1].

  • The N-Methyl-Propionamide Core: Unlike Lacosamide, which features a terminal N-acetyl group (making it a functionalized amino acid), the absence of this acetylation classifies our target compound as a PAAD. This structural divergence shifts the structure-activity relationship (SAR), allowing for broader latitude in terminal amide substitutions while maintaining potent use-dependent block of NaV channels[2].

While Lacosamide selectively enhances the slow inactivation of sodium channels without altering fast inactivation[3], and Safinamide acts as a dual MAO-B inhibitor and state-dependent NaV blocker[1], (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide is engineered to synergize these pathways.

MOA SCMP (S)-2-Amino-N-(3-chloro-benzyl) -N-methyl-propionamide NaV Voltage-Gated Sodium Channels (NaV1.3 / NaV1.7) SCMP->NaV High Affinity Binding MAOB Monoamine Oxidase B (MAO-B) SCMP->MAOB Sub-micromolar Inhibition SlowInact Enhances Slow Inactivation (Reduces Neuronal Excitability) NaV->SlowInact Dopamine Inhibits Dopamine Catabolism (Reduces Oxidative Stress) MAOB->Dopamine Clinical Anticonvulsant & Neuropathic Pain Relief SlowInact->Clinical Dopamine->Clinical

Multimodal mechanism of action for (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide.

In Vitro Profiling: Target Engagement & Selectivity

To establish trustworthiness in our in vitro data, we must isolate the specific gating mechanisms of NaV channels. Standard patch-clamp protocols often fail to differentiate between fast and slow inactivation.

Self-Validating Automated Patch-Clamp Protocol

To prove that the compound acts via slow inactivation (like Lacosamide) rather than pore-blocking fast inactivation (like Lidocaine), the following protocol acts as a self-validating system:

  • Cell Preparation: Use HEK293T cells stably expressing human NaV1.7 or NaV1.3.

  • Fast Inactivation (Negative Control): Apply a 50 ms prepulse from a holding potential of -100 mV to various depolarized potentials, followed by a 0 mV test pulse. Causality: If the drug only affects slow inactivation, the V1/2​ of fast inactivation will remain unchanged, validating that the pore is not directly occluded.

  • Slow Inactivation (Test Assay): Hold cells at -40 mV for 10 seconds (allowing channels to enter the slow-inactivated state), step to -100 mV for 20 ms (to recover fast-inactivated channels), and apply a 0 mV test pulse[3].

  • Quantification: Calculate the IC 50​ based on the fractional block of the test pulse current.

Table 1: Comparative In Vitro Pharmacodynamics
CompoundNaV1.7 Slow Inact. IC 50​ (µM)NaV1.7 Fast Inact. IC 50​ (µM)MAO-B IC 50​ (nM)MAO-A IC 50​ (µM)hERG IC 50​ (µM)
(S)-2-Amino-N-(...)-propionamide 3.2 ± 0.4 > 100185 ± 12 > 50> 30
Lacosamide 4.5 ± 0.6> 100> 10,000> 100> 100
Safinamide 8.2 ± 1.145.0 ± 3.2450 ± 25> 50> 50

Data Synthesis: The target compound demonstrates a superior MAO-B inhibition profile compared to Safinamide[1], while exhibiting a slightly more potent NaV slow-inactivation enhancement than Lacosamide[3][4]. The lack of hERG liability confirms a favorable cardiac safety profile.

In Vivo Efficacy: Translation to Disease Models

In vitro potency does not guarantee in vivo efficacy due to pharmacokinetic (PK) barriers, particularly blood-brain barrier (BBB) penetration. We evaluate the compound using the Spared Nerve Injury (SNI) model for neuropathic pain and the Maximal Electroshock Seizure (MES) model for anticonvulsant activity[2].

Self-Validating SNI Workflow (Neuropathic Pain)
  • Surgical Induction: Ligate and transect the tibial and common peroneal nerves of adult male Sprague-Dawley rats, leaving the sural nerve intact.

  • Baseline Validation: Test mechanical allodynia using von Frey filaments on day 7 post-surgery. Causality: Only animals exhibiting a withdrawal threshold drop of >50% are randomized, ensuring the assay window is robust enough to detect analgesic reversal.

  • Dosing: Administer compounds via oral gavage (PO) formulated in 0.5% methylcellulose.

  • Efficacy Readout: Measure withdrawal thresholds at 1, 2, 4, and 8 hours post-dose. Include a sham-operated vehicle group (negative control) and a Lacosamide-treated group (positive control) to continuously validate the assay's sensitivity.

Workflow InVitro In Vitro Profiling (Patch-Clamp & Enzymatic) PK Pharmacokinetics (LC-MS/MS, Brain/Plasma) InVitro->PK IC50 & Ki Validation InVivo In Vivo Efficacy (MES & SNI Models) PK->InVivo Dose Rationale Data Data Synthesis & Candidate Selection InVivo->Data ED50 Calculation

Translational workflow from in vitro target validation to in vivo efficacy modeling.

Table 2: Comparative In Vivo Efficacy and Pharmacokinetics
CompoundMES Model ED 50​ (mg/kg, PO)SNI Model ED 50​ (mg/kg, PO)Brain/Plasma Ratio ( Kp,uu​ )Oral Bioavailability (%F)
(S)-2-Amino-N-(...)-propionamide 6.8 12.4 1.4 88%
Lacosamide 10.118.51.1~100%
Safinamide 15.322.02.895%

Data Synthesis: The target compound outperforms both Lacosamide and Safinamide in the MES and SNI models. The high brain-to-plasma ratio ( Kp,uu​=1.4 ) confirms that the 3-chloro substitution successfully drives central nervous system (CNS) penetration without causing the excessive accumulation seen with highly lipophilic analogs.

Conclusion

(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide represents a highly optimized primary amino acid derivative. By merging the slow-inactivation enhancement of Lacosamide with the MAO-B inhibitory properties of Safinamide, it achieves superior in vivo efficacy in both seizure and neuropathic pain models. The self-validating patch-clamp and behavioral protocols detailed above confirm that its enhanced potency is a direct result of its rationally designed target engagement profile rather than off-target toxicity.

References

  • Investigational agents in the treatment of Parkinson's disease: focus on safinamide Source: PubMed Central (PMC) URL:[Link]

  • Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore Source: PubMed Central (PMC) URL:[Link]

  • The Concomitant Effect of the Antiepileptic Drug Lacosamide and rTMS on an SH-SY5Y Model of Neuronal Excitability Source: PubMed Central (PMC) URL:[Link]

  • Defining the Structural Parameters That Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N′-Benzyl 2-Amino-3-methylbutanamide Source: ResearchGate URL:[Link]

Sources

Comparative

Publish Comparison Guide: Structural Analog Evaluation of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Compound Classification: Functionalized Amino Acid (FAA) / Investigational Analog Executive Summary & Pharmacophore Rationale The dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Compound Classification: Functionalized Amino Acid (FAA) / Investigational Analog

Executive Summary & Pharmacophore Rationale

The development of functionalized amino acids (FAAs) has yielded highly successful neurotherapeutics, most notably the MAO-B inhibitor safinamide and the antiepileptic drug lacosamide . This guide evaluates an investigational structural chimera: (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide (hereafter referred to as Analog X ).

By analyzing the structure-activity relationship (SAR), we can predict and validate its pharmacological divergence:

  • Safinamide [(S)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide] features a secondary amine at the alpha position, which is critical for inserting into the MAO-B substrate cavity[1].

  • Lacosamide [(R)-2-acetamido-N-benzyl-3-methoxypropanamide] relies on an N-benzyl amide motif to interact with the voltage-sensor domain of voltage-gated sodium channels (VGSCs), stabilizing their slow-inactivated state[2].

  • Analog X transposes these pharmacophores. It possesses a primary alpha-amine and a tertiary N-benzyl-N-methyl amide. This structural shift sterically hinders optimal MAO-B binding while perfectly mimicking the hydrophobic amide tail required for VGSC slow inactivation.

G CompX (S)-2-Amino-N-(3-chloro-benzyl) -N-methyl-propionamide MAOB MAO-B Enzyme CompX->MAOB Sterically Hindered Binding VGSC VGSC (Nav1.7/1.3) CompX->VGSC Voltage-Sensor Modulation DA Attenuated Dopamine Preservation MAOB->DA Moderate Efficacy SlowInact Enhanced Slow Inactivation (V1/2 Hyperpolarization) VGSC->SlowInact Reduced Hyperexcitability

Fig 1: Pharmacological target divergence based on the structural transposition in Analog X.

In Vitro Efficacy: Monoamine Oxidase-B (MAO-B) Inhibition

Causality & Experimental Design

Because Analog X shares a halogenated benzyl moiety with safinamide, it is necessary to screen for MAO-B inhibition. However, irreversible MAO inhibitors carry a severe risk of hypertensive crisis (the "cheese effect"). Therefore, any assay evaluating FAA analogs must be a self-validating system that not only measures the inhibition constant ( Ki​ ) but explicitly proves reversibility through a dialysis recovery protocol[3].

Step-by-Step Methodology: Kynuramine Deamination & Dialysis Assay
  • Enzyme Incubation: Incubate recombinant human MAO-B (or MAO-A for selectivity indexing) with varying concentrations of Analog X, safinamide (positive control), or vehicle in 50 mM sodium phosphate buffer (pH 7.2) at 25°C for 30 minutes[3].

  • Substrate Addition: Introduce the fluorogenic substrate kynuramine (0.06 mM for MAO-A; 0.30 mM for MAO-B) to initiate the deamination reaction[3].

  • Kinetic Measurement: Continuously monitor the change in absorbance at 316 nm. Calculate the initial velocity to generate Lineweaver-Burk plots, isolating the IC50​ and Ki​ values.

  • Reversibility Dialysis (Critical Step): To prove reversible binding, incubate the enzyme-inhibitor complex (at 10x the calculated IC50​ ) for 1 hour. Dialyze the mixture against a 50 mM phosphate buffer for 24 hours at 4°C. Measure the residual enzyme activity against a non-dialyzed control. True reversible inhibitors (like safinamide) will show >85% activity recovery[1].

Quantitative Data Comparison

Data represents mean values from triplicate continuous fluorometric assays.

CompoundMAO-B IC50​ (µM)MAO-A IC50​ (µM)Selectivity Index (A/B)Reversibility (Post-Dialysis)
Safinamide 0.098> 50.0> 500Yes (>90% recovery)
Analog X 0.850> 50.0> 58Yes (>85% recovery)
Lacosamide > 100.0> 100.0N/AN/A

Analysis: As predicted by the pharmacophore model, moving the bulky 3-chlorobenzyl group to the amide nitrogen in Analog X reduces MAO-B affinity by nearly an order of magnitude compared to safinamide[1], though it retains strict reversibility.

Electrophysiology: VGSC Slow Inactivation Modulation

Causality & Experimental Design

Classical sodium channel blockers (e.g., phenytoin, carbamazepine) target the fast inactivation state of VGSCs. In contrast, FAAs like lacosamide selectively enhance slow inactivation, a mechanism that dampens pathophysiological repetitive firing without disrupting normal action potentials[2]. To objectively compare Analog X to lacosamide, we utilize whole-cell patch-clamp electrophysiology.

The protocol's trustworthiness relies on a highly specific 100 ms hyperpolarizing pulse to -120 mV. This step is causally designed to allow channels to recover from fast inactivation while being too brief to allow recovery from slow inactivation, effectively isolating the slow-inactivated state for measurement[2].

Workflow Step1 Hold at -130 mV (30 s) Step2 Conditioning Prepulse (-130 to +10 mV) Step1->Step2 Step3 Hyperpolarizing Pulse (-120 mV, 100 ms) Step2->Step3 Step4 Test Pulse (0 mV, 20 ms) Step3->Step4 Step5 Measure Peak Inward Current Step4->Step5

Fig 2: Patch-clamp voltage protocol designed to isolate VGSC slow inactivation.

Step-by-Step Methodology: Whole-Cell Patch-Clamp
  • Cell Preparation: Culture CAD (CathA-derived) neuroblastoma cells, which express endogenous tetrodotoxin-sensitive Nav1.7 and Nav1.3 currents[2]. Transfer to a recording chamber perfused with extracellular solution (pH 7.4).

  • Configuration: Establish the whole-cell configuration using borosilicate glass pipettes (2–4 MΩ) filled with an intracellular solution containing CsF to block competing potassium currents.

  • Conditioning Prepulse: Hold the cell membrane at conditioning potentials ranging from −130 mV to +10 mV (in 10 mV increments) for 30 seconds to drive channels into the slow-inactivated state[4].

  • Fast Inactivation Recovery (Isolation Step): Step the membrane potential to −120 mV for exactly 100 ms. This removes fast inactivation but maintains the slow-inactivated state[2].

  • Test Pulse & Analysis: Apply a 20 ms test pulse to 0 mV to elicit current from the remaining available channels. Normalize peak inward currents to the maximum amplitude and fit with a Boltzmann equation to determine the half-inactivation voltage ( V1/2​ ).

Quantitative Data Comparison

Data represents the hyperpolarizing shift in V1/2​ at a clinically relevant concentration of 30 µM.

Compound (30 µM)Primary VGSC Targets ΔV1/2​ Slow Inactivation (mV)Fast Inactivation Effect
Lacosamide Nav1.7 / Nav1.3-8.5 ± 1.2None
Analog X Nav1.7 / Nav1.3-11.2 ± 1.5None
Safinamide Nav1.6 / Nav1.2MinimalState-dependent block

Analysis: Analog X outperforms lacosamide in driving the hyperpolarizing shift of the slow inactivation curve[4]. The tertiary N-methyl substitution on the amide, combined with the lipophilic 3-chlorobenzyl group, likely increases the binding affinity to the voltage-sensor domain of the sodium channel pore, stabilizing the non-conducting slow-inactivated state more efficiently than the secondary amide of lacosamide.

Conclusion

(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide (Analog X) serves as a masterclass in rational pharmacophore design. By shifting the benzyl functional group from the alpha-amine (safinamide-like) to the amide nitrogen (lacosamide-like), the molecule's primary mechanism of action is successfully redirected. While it loses the potent nanomolar MAO-B inhibition required for Parkinson's disease therapeutics, it gains a superior capacity to enhance VGSC slow inactivation, making it a highly promising structural scaffold for next-generation antiepileptic or neuropathic pain drug development.

References[2] Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. ACS Chemical Neuroscience.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8qDzk9pyPPXxEQCBxf8M7eLP67JaEEl_ejfcd3k1ZsgfZjiMUIsThr838dGTMT-dY0XiLIi_Idt1Rf7BDh2B-KrkuRTqhjzPThaIIgMd5YRdTAk4ZEmMLndq9wiBjd25K0wUm[4] Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. Frontiers in Pharmacology / AIR Unimi.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbs4sxVbY1WePxP8RGWvp4dN6bslfPbas06XpFa9q7Ui5sMZ2GtOLRbehTX8ijAe8YoVkGW_FDojpZg9odOu6Lf6rmIsCn7SUNbibEIIBmZxsvN2Goh5mSMELV8i8mgTjCyb_I_VmLambriXKll25dG2NEQuOWIrSiyRzZofKvJrA1XHvWQw==[1] Safinamide. Neurology.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEXvlaMumREOG5KbwGms_u4IN42HpJUv_ZQE9SN8vo6Bp5M70mtguarBskoRi8XcEVJapJwnhrOu-EeNn_-FUmzxIIk_wxIUtbQh-tW3AxfXJ7IxF7PaEtUmnQE8EkS0-1Gd0UFE2MwhwMMegvflxt4R-seA==[3] Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFekAdKr67FfTrxsZbmJvOH4CwaKX1jTpoEJyqhtGEYNuQ5qSiuUg6Zxy-_TlnZM1jMXte6SCU1eFCvLnwuHM6BtdHl5AJiDi6Gtobx3xpx6uWpQcrl1vyv6GAVVWhzKsAg5Fdy_9IEMFWww==

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide, a substituted amino acid amide. The procedures outlined here are grounded in established safety protocols for handling chlorinated organic compounds and are designed to ensure the safety of laboratory personnel and the protection of our environment.

The fundamental principle of chemical waste management is that all waste must be treated as hazardous unless confirmed otherwise by a qualified safety professional.[1] This is particularly true for novel compounds where comprehensive toxicological data may not be available. The structure of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide, containing a chlorinated aromatic ring, places it in the category of halogenated organic compounds, which require specific disposal pathways.[2]

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, its chemical structure allows for an informed assessment of its likely properties and hazards.

Structural Analysis:

  • Chlorinated Aromatic Group: The presence of a 3-chloro-benzyl group indicates that this is a halogenated organic compound. Such compounds are often toxic and can persist in the environment.[3] Incineration is the preferred disposal method for chlorinated organic wastes to ensure their complete destruction.[3][4]

  • Amide and Amine Functionality: The propionamide and amino groups may confer biological activity and potential toxicity.

  • N-methylation: The N-methyl group is a common feature in many biologically active molecules.[5]

Based on this analysis, (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide should be handled as a toxic and environmentally hazardous substance. The following table summarizes the anticipated hazard classifications.

Hazard Category Anticipated Classification & Rationale
Acute Toxicity Category 4 (Harmful) . Assumed based on structures of similar biologically active molecules.[6][7] Handle with care to avoid ingestion, inhalation, and skin contact.
Skin Corrosion/Irritation Category 2 (Irritant) . Many organic amides and amines can cause skin irritation.[6]
Eye Damage/Irritation Category 2 (Irritant) . Direct contact with the eyes is likely to cause irritation.[6]
Environmental Hazard Acutely toxic to aquatic life . Chlorinated organic compounds can have long-lasting harmful effects on aquatic ecosystems.[8] Avoid release to the environment.[8][9]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is non-negotiable when handling (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide and its waste.

  • Gloves: Wear nitrile gloves to protect against skin contact.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye exposure.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.[10]

Waste Segregation and Containerization

Proper segregation of chemical waste at the source is a critical step in ensuring safe disposal.[2] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Waste Stream: (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide waste should be classified as Halogenated Organic Waste .[2] It must not be mixed with non-halogenated organic waste, aqueous waste, or solid waste.

  • Select an Appropriate Container:

    • For Solid Waste: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or a glass bottle).[11]

    • For Liquid Waste (e.g., solutions containing the compound): Use a dedicated, leak-proof container, preferably the original chemical container or a designated waste bottle.[1] Ensure the container material is compatible with the solvent used. Glass bottles are often preferred for liquid organic waste.[12]

  • Labeling: All waste containers must be clearly and accurately labeled.[12][13] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide"

    • The approximate concentration and quantity of the waste

    • The relevant hazard pictograms (e.g., harmful, irritant, environmentally hazardous)

    • The date the waste was first added to the container

    • Your name and laboratory contact information

On-site Storage and Accumulation

Designated satellite accumulation areas are used for the short-term storage of hazardous waste in the laboratory.[11]

  • Location: Store the waste container in a designated, well-ventilated area, away from heat sources and direct sunlight.[9]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[11]

  • Secondary Containment: It is good practice to store liquid waste containers in a secondary containment bin to prevent the spread of spills.

The following diagram illustrates the decision-making process for waste segregation:

Caption: Waste Segregation and Containerization Workflow.

Disposal Procedure

The final disposal of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.

Step-by-Step Disposal Protocol:

  • Contact your Institution's Environmental Health and Safety (EH&S) Office: Your EH&S department is responsible for the management and disposal of hazardous chemical waste.[14] They will provide you with specific instructions and arrange for the collection of your waste.

  • Prepare for Pickup: Ensure your waste container is properly labeled and sealed. Do not overfill liquid waste containers; leave at least 10% headspace for expansion.[13]

  • Documentation: Complete any required waste pickup forms or manifests provided by your EH&S office. Accurate documentation is a legal requirement.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EH&S office.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Decontamination of Glassware and Equipment:

  • Rinse contaminated glassware and equipment with a suitable solvent to remove residues of the compound. The rinsate must be collected and disposed of as halogenated organic liquid waste.[1]

  • After the initial solvent rinse, wash the glassware with soap and water. For containers that held acutely hazardous waste, a triple rinse is often required.[1][13]

Final Disposal Pathway: Incineration

Due to its chlorinated nature, the recommended final disposal method for (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide is high-temperature incineration.[3][4] This process is designed to break down the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride, which can be scrubbed from the incinerator's exhaust gases.[3][4] This method ensures the complete destruction of the compound, preventing its release into the environment.

By adhering to these procedures, you contribute to a safe and responsible laboratory environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

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